N-Benzylpyridinium chloride
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-benzylpyridin-1-ium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N.ClH/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13;/h1-10H,11H2;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPSDJOWGWWXSS-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C[N+]2=CC=CC=C2.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10883902 | |
| Record name | Pyridinium, 1-(phenylmethyl)-, chloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2876-13-3 | |
| Record name | Pyridinium, 1-(phenylmethyl)-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2876-13-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N-Benzylpyridinium chloride | |
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| Record name | Pyridinium, 1-(phenylmethyl)-, chloride (1:1) | |
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| Record name | Pyridinium, 1-(phenylmethyl)-, chloride (1:1) | |
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| Record name | 1-benzylpyridinium chloride | |
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| Record name | N-BENZYLPYRIDINIUM CHLORIDE | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/90Q8L4GGC4 | |
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**overview of N Benzylpyridinium Chloride in Contemporary Chemical Research**
Strategic Importance as a Cationic Reagent in Organic Synthesis
The positively charged nitrogen atom in the N-benzylpyridinium moiety is a key determinant of its reactivity and utility in organic synthesis. researchgate.net This feature allows it to act as an electrophile and participate in a variety of chemical transformations. researchgate.net It is frequently employed as a phase-transfer catalyst, facilitating reactions between reactants in immiscible phases. Furthermore, N-benzylpyridinium chloride and its derivatives can serve as precursors to N-heterocyclic carbenes (NHCs), a class of potent organocatalysts. The benzyl (B1604629) group itself can be a site for further functionalization through substitution reactions.
The synthesis of this compound is typically achieved through the quaternization of pyridine (B92270) with benzyl chloride. This straightforward nucleophilic substitution reaction involves the lone pair of electrons on the nitrogen atom of pyridine attacking the electrophilic benzylic carbon of benzyl chloride.
Historical Perspectives and Evolution of its Research Utility
The exploration of pyridinium (B92312) salts dates back to the early 20th century. One of the first patents mentioning the application of this compound was filed in 1934, describing its use in dissolving cellulose (B213188). semanticscholar.org This early work hinted at the potential of ionic liquids, a field where N-benzylpyridinium derivatives would later find significant application. Over the decades, research has expanded from these initial observations to a deep understanding of its chemical reactivity and the development of a wide array of applications. Initially valued for its surfactant properties, its role has evolved to encompass its use as a versatile synthetic intermediate and a key component in the design of functional materials and biologically active molecules. evitachem.com
Interdisciplinary Relevance in Advanced Chemical Sciences
The applications of this compound extend beyond traditional organic synthesis, demonstrating its interdisciplinary importance.
Materials Science: In the realm of materials science, derivatives of this compound are being investigated for the development of novel polymers and functional materials. For instance, poly(4-(benzoxazol-2-yl)-1-(4-vinyl benzyl)pyridinium chloride) has been synthesized and studied as a potential anode material for all-organic polymer-based batteries. acs.org The ionic nature of these polymers makes them interesting candidates for applications in energy storage and conversion.
Catalysis: The compound serves as a precursor for various catalysts. Beyond its role as a phase-transfer catalyst, it is used in the synthesis of more complex catalytic systems. The pyridinium core can be modified to tune the electronic and steric properties of the resulting catalyst, enabling a wide range of chemical transformations. researchgate.net
Medicinal Chemistry: A significant area of research focuses on the biological activities of this compound derivatives. The core structure is recognized as a pharmacophore that can mimic the binding of neurotransmitters, leading to its investigation as an inhibitor of enzymes like cholinesterases, which are implicated in neurodegenerative diseases such as Alzheimer's disease. evitachem.comacs.orgfrontiersin.org Researchers have synthesized numerous derivatives, modifying the benzyl and pyridinium rings to optimize their inhibitory potency and selectivity. acs.orgresearchgate.net
Corrosion Inhibition: The cationic nature of this compound allows it to adsorb onto metal surfaces, forming a protective layer that inhibits corrosion. evitachem.com This property is of particular interest in industrial settings to protect metals from harsh environments. evitachem.comnor-ijournal.com
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| IUPAC Name | 1-benzylpyridin-1-ium;chloride | nih.gov |
| CAS Number | 2876-13-3 | nih.gov |
| Molecular Formula | C₁₂H₁₂ClN | nih.gov |
| Molecular Weight | 205.68 g/mol | nih.gov |
| Appearance | White hygroscopic crystal | ugent.be |
| Melting Point | 129 °C | lookchem.com |
Interactive Data Table: Research Findings on this compound Derivatives
| Application Area | Derivative Type | Key Finding | Reference |
| Medicinal Chemistry | Methoxy-naphthyl-linked N-benzyl pyridinium styryls | Showed promise as dual cholinesterase inhibitors for potential drug development. | acs.org |
| Medicinal Chemistry | Coumarin (B35378) derivatives with N-benzylpyridinium moiety | Some derivatives exhibited potent anti-AChE activity, with the position and type of halogen on the benzyl ring influencing activity and selectivity. | frontiersin.org |
| Medicinal Chemistry | 4-isochromanone hybrids with N-benzyl pyridinium moiety | A 1-(4-fluorobenzyl) substituted derivative showed potent anti-AChE activity and high selectivity. | researchgate.net |
| Corrosion Inhibition | 3-(N-naphthylcarboxamido)-N-benzylpyridinium chlorides | Exhibited significant anti-corrosion activity compared to an industrial inhibitor. | nor-ijournal.com |
| Materials Science | Poly(4-(benzoxazol-2-yl)-1-(4-vinyl benzyl)pyridinium chloride) | Investigated as a promising anode material for all-organic polymer-based batteries. | acs.org |
**synthetic Strategies and Methodological Advancements for N Benzylpyridinium Chloride**
Conventional Quaternization Protocols for Pyridine (B92270) Benzylation
The most direct and widely used method for synthesizing N-benzylpyridinium chloride is the reaction between pyridine and benzyl (B1604629) chloride. This exothermic nucleophilic substitution reaction is typically performed under reflux conditions. A general procedure involves mixing pyridine and benzyl chloride, often in a suitable solvent, and heating the mixture to facilitate the formation of the pyridinium (B92312) salt.
The efficiency and yield of the quaternization reaction are highly dependent on key parameters such as temperature and the stoichiometric ratio of the reactants.
Temperature: The reaction is commonly conducted at elevated temperatures to ensure a reasonable reaction rate. A controlled temperature range of 60–80°C is often recommended. For instance, a full conversion to this compound can be achieved by heating the reactants at 80°C for 4 hours. Maintaining a controlled temperature is crucial to prevent side reactions like oligomerization that can occur due to the exothermic nature of the reaction.
Stoichiometry: While equimolar amounts of pyridine and benzyl chloride can be used, employing a slight excess of the benzylating agent is a common strategy to maximize the yield. Using 1.2 to 1.5 equivalents of benzyl chloride can help drive the reaction to completion. Conversely, in some synthetic protocols for related compounds, an excess of pyridine itself can be used to act as both a reactant and an acid-binding agent.
The following table summarizes the impact of reaction parameters on the synthesis of this compound.
| Parameter | Condition | Outcome |
| Temperature | 60-80°C | Optimal range for good reaction rate and minimal side products. |
| Temperature | 80°C for 4 hours | Leads to full conversion with yields between 92-98%. |
| Stoichiometry | Equimolar | Effective, but may result in lower yields. |
| Stoichiometry | 1.2-1.5 eq. Benzyl Chloride | Recommended for optimizing and maximizing product yield. |
The choice of solvent plays a critical role in the synthesis of this compound, affecting reaction rates and yields by solvating the reactants and influencing the transition state.
Polar aprotic solvents are generally favored for this SN2 reaction as they can dissolve the reactants and stabilize the charged pyridinium product without forming strong hydrogen bonds with the nucleophile (pyridine), which would decrease its reactivity. acs.org Acetonitrile (B52724) is a frequently used solvent that provides high yields (85–95%) and relatively short reaction times of 1–3 hours. Other polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are also effective, with DMSO often leading to faster rates and higher yields due to its high polarity. cyberleninka.ru
In some cases, less polar aprotic solvents like toluene (B28343) or even ethereal solvents can be used, although this may lead to issues with solubility or lower reaction rates. cyberleninka.runih.gov The use of polar protic solvents such as ethanol (B145695) is also possible, but these can sometimes result in longer reaction times compared to aprotic alternatives. cyberleninka.ru
The table below outlines the performance of different solvent systems in benzylation reactions.
| Solvent Type | Example(s) | Impact on Synthesis |
| Polar Aprotic | Acetonitrile (ACN) | High yields (85-95%) and short reaction times (1-3 hours). |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Promotes faster reaction rates and higher yields compared to other solvents. cyberleninka.ru |
| Polar Aprotic | Acetone (B3395972) | Effective, but generally less efficient than DMSO. cyberleninka.ru |
| Non-polar Aprotic | Toluene | Can provide high selectivity with minimal side reactions, but at a slower rate. cyberleninka.ru |
| Polar Protic | Ethanol | Can be used, but may require longer reaction times than polar aprotic solvents. cyberleninka.ru |
Innovative Synthetic Routes and Modifications
Recent advancements in synthetic chemistry have introduced novel methodologies for the preparation of this compound, aiming to reduce reaction times, improve energy efficiency, and offer alternative pathways.
This compound can be synthesized indirectly via anion exchange from other N-benzylpyridinium salts. This method is particularly useful when the corresponding precursor salt, such as N-benzylpyridinium bromide, is more readily accessible. A common procedure involves treating an aqueous solution of N-benzylpyridinium bromide with a silver salt containing the desired chloride anion, such as silver nitrate (B79036) (AgNO₃). This results in the precipitation of the insoluble silver bromide (AgBr), leaving the this compound in solution. While this method can achieve high purity (>95%), it is often less economical due to the stoichiometric requirement for expensive silver reagents. Anion exchange can also be achieved using other reagents or ion-exchange resins. d-nb.infobeilstein-journals.org
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to dramatically accelerate chemical reactions. beilstein-journals.org The application of microwave irradiation to the synthesis of this compound can reduce reaction times from several hours to mere minutes while maintaining high yields. nih.gov
Preliminary studies show that irradiating a mixture of pyridine and benzyl chloride in acetonitrile at 100°C for just 15 minutes can produce this compound in 88% yield. This represents a significant improvement over conventional heating methods that require hours to achieve comparable results. nih.gov The efficiency of microwave heating stems from the direct interaction of the electromagnetic field with the polar molecules in the reaction mixture, leading to rapid and uniform heating. rasayanjournal.co.in
While polar aprotic solvents like acetonitrile are standard, specific synthetic goals sometimes necessitate the use of other aprotic environments, such as benzene (B151609) or chloroform (B151607). These less polar solvents are particularly useful for the benzylation of pyridine derivatives that may have sensitive functional groups or specific solubility requirements.
For example, N¹-(2-pyridyl-N-benzylpyridinium chloride)-N-(phenyl)thiourea derivatives can be synthesized by heating N-(2-pyridyl)thiourea with benzyl chloride in benzene at 80°C. The success of such reactions is contingent on the solubility of the starting materials and the strict absence of protic solvents, which could cause hydrolysis of the benzyl chloride. Although these reactions may require longer durations (10-22 hours), they expand the scope of accessible this compound derivatives.
The following table provides a comparative analysis of these synthetic methods.
| Synthetic Method | Typical Conditions | Reaction Time | Yield | Advantages | Disadvantages |
| Conventional Quaternization | Reflux in ACN, 80°C | 1-4 hours | 85-98% | High yield, well-established. | Long reaction time compared to microwave. |
| Anion Exchange | N-benzylpyridinium bromide + AgNO₃ (aq) | Varies | >95% | High purity, useful for specific anion introduction. | High cost (silver reagent), generates salt waste. |
| Microwave-Assisted Synthesis | ACN, 100°C | ~15 minutes | ~88% | Extremely fast, energy efficient. | Requires specialized equipment. |
| Benzylation in Benzene | Reflux in Benzene, 80°C | 10-22 hours | 44-98% | Suitable for sensitive substrates. | Very long reaction times, use of hazardous solvent. |
Utilization of Ionic Liquids as Reaction Media
The use of ionic liquids (ILs) as reaction media represents a significant advancement in the synthesis of this compound and its derivatives. Ionic liquids are salts with low melting points (typically below 100 °C) that can serve as solvents and catalysts, offering several advantages over traditional organic solvents. ncsu.eduionike.com Their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic materials make them attractive for green chemistry applications. ionike.com
In the context of this compound synthesis, ionic liquids can enhance reaction efficiency, improve yields, and increase the purity of the final product. evitachem.com Protocols utilizing ILs as solvents have been shown to improve the solubility of reactants, thereby facilitating more complete conversion. evitachem.com For instance, room temperature ionic liquids based on 1-n-butyl-3-methylimidazolium (BMIm) and n-butylpyridinium salts have been demonstrated as effective catalytic media for various organic syntheses. ionike.com Research has shown that the quantity of the ionic liquid can directly influence the reaction's success; in certain syntheses, increasing the amount of the IL catalyst led to a proportional increase in product yield. ionike.com
Furthermore, the choice of ionic liquid can be used to control reaction outcomes. A study on the reactions of benzyl halides in the ionic liquid 1-butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide showed that the IL favors unimolecular substitution processes over bimolecular ones and substitution over elimination, demonstrating that the solvent can bias the reaction pathway. lookchem.com The properties of the ionic liquid, such as its hygroscopic nature, must be carefully controlled, as the presence of water can significantly impact the dissolution of reactants and subsequent reaction opportunities. ncsu.edu
Table 1: Advantages of Ionic Liquids in this compound Synthesis
| Feature | Description | Source |
| Enhanced Efficiency | Improves reaction rates and conversion due to enhanced solubility of reactants. | evitachem.com |
| Improved Yields & Purity | Leads to higher isolated yields and cleaner product profiles compared to some traditional solvents. | ionike.comevitachem.com |
| Reaction Control | The choice of IL can direct the reaction toward specific pathways (e.g., substitution vs. elimination). | lookchem.com |
| Green Solvent Properties | Exhibits low vapor pressure and high thermal stability, reducing environmental impact. | ionike.com |
Comparative Analysis of Synthetic Approaches
Evaluation of Reaction Yields and Purity Profiles
The synthesis of this compound is most commonly achieved through the quaternization of pyridine with benzyl chloride. The efficiency of this synthesis is highly dependent on the chosen methodology, with different approaches yielding varying results in terms of yield and purity.
Conventional methods involving the reflux of pyridine and benzyl chloride in a solvent like acetonitrile for 1 to 3 hours typically produce high yields. nih.gov For example, the synthesis of various N-benzyl pyridinium derivatives via this route has been reported to achieve yields between 91% and 95%. nih.gov A specific preparation of this compound via reflux at 80°C for four hours reported yields ranging from 92% to 98%, with the purity confirmed by 1H-NMR. ugent.be
Alternative methods, such as those involving the reaction of substituted pyridines, also demonstrate high efficiency. The reaction of (E)-4-styrylpyridines with benzyl chloride in acetonitrile at 80°C for one hour can yield the corresponding this compound derivative in 92% yield. Similarly, the synthesis of cinnamic acid derivatives bearing the N-benzyl pyridinium moiety has been accomplished with yields reported between 91% and 94%. nih.gov
Purity is a critical parameter, and recrystallization from appropriate solvent mixtures, such as chloroform and petroleum ether, is a common post-synthesis step to enhance purity to levels greater than 95%. The final product is often a white, hygroscopic crystal, whose purity is verified using analytical techniques like Nuclear Magnetic Resonance (NMR). ugent.be
Table 2: Comparison of Reported Yields for this compound Synthesis
| Synthetic Method | Reactants | Conditions | Yield (%) | Source |
| Conventional Reflux | Pyridine, Benzyl Chloride | Acetonitrile, 80°C, 4 hours | 92-98% | ugent.be |
| Derivative Synthesis | (E)-4-styrylpyridine, Benzyl Chloride | Acetonitrile, 80°C, 1 hour | 92% | |
| Derivative Synthesis | N-(pyridin-4-yl)cinnamamide, Benzyl Chloride | Acetonitrile, Reflux, 1-2 hours | 91-95% | nih.gov |
Scalability Considerations for Laboratory and Industrial Applications
The scalability of a synthetic method is a crucial factor that determines its feasibility for both small-scale laboratory research and large-scale industrial production. For this compound, different synthetic strategies offer varying degrees of scalability.
The conventional laboratory-scale synthesis, which involves refluxing pyridine and benzyl chloride in a solvent, is straightforward but can be time-consuming. nih.govugent.be While effective for producing gram quantities, direct scale-up of batch reflux processes can present challenges related to heat transfer, mixing efficiency, and extended reaction times, which can be up to several days in some cases. ugent.bebeilstein-journals.org
To address these limitations, alternative technologies are being explored. Microwave-assisted synthesis has emerged as a promising technique to dramatically reduce reaction times compared to conventional refluxing, although equipment limitations can sometimes necessitate a return to slower thermal methods. ugent.be
For industrial-scale production, continuous flow chemistry offers significant advantages over traditional batch processing. beilstein-journals.orgnih.gov Flow reactors provide superior control over reaction parameters such as temperature and mixing, leading to marked reductions in reaction times (e.g., from hours to minutes), higher yields, and improved safety. beilstein-journals.org The ability to easily scale a process from a small laboratory reactor to a larger production-scale system without significant loss of efficiency is a key benefit of flow chemistry. beilstein-journals.org Industrial preparation methods detailed in patents often specify optimized reactant ratios and reaction times (e.g., 6-8 hours at a constant temperature) to maximize output in a controlled, reproducible manner, suitable for large-scale manufacturing. google.com
Table 3: Comparison of Synthetic Scales for this compound
| Parameter | Laboratory Scale (Batch) | Industrial Scale (Flow/Optimized Batch) | Source |
| Typical Method | Reflux in flask | Continuous flow reactor or large-scale batch reactor | ugent.bebeilstein-journals.org |
| Reaction Time | Hours to days | Minutes (Flow) to Hours (Optimized Batch) | ugent.bebeilstein-journals.orggoogle.com |
| Process Control | Basic (heating mantle, stirring) | Precise control of temperature, pressure, and mixing | beilstein-journals.org |
| Scalability | Poor; challenges with heat/mass transfer | Excellent; linear scalability often possible | beilstein-journals.orgnih.gov |
| Key Advantage | Simplicity for small quantities | High throughput, consistency, improved safety | beilstein-journals.org |
**mechanistic Investigations of N Benzylpyridinium Chloride Reactivity**
Nucleophilic Substitution Reactions Involving the Benzyl (B1604629) Moiety
The benzyl group in N-benzylpyridinium chloride is susceptible to nucleophilic attack, leading to the displacement of the pyridine (B92270) leaving group. The mechanisms of these reactions are influenced by various factors, including the nature of the nucleophile, solvent properties, and steric effects.
The transfer of the N-benzyl group from pyridinium (B92312) cations to nucleophiles can proceed through either SN1 or SN2 mechanisms. Kinetic studies have been crucial in elucidating these pathways. For instance, reactions with nucleophiles like piperidine (B6355638) in non-polar solvents such as chlorobenzene (B131634) have demonstrated clean first- or second-order kinetics, indicative of SN1 and SN2 mechanisms, respectively. rsc.org
The choice between a unimolecular (SN1) or bimolecular (SN2) pathway is heavily influenced by the structure of the reactants. For example, N-benzyl groups are transferred to piperidine from pyridinium ions by both SN1 and SN2 mechanisms. researchgate.net The presence of substituents on the benzyl or pyridinium ring can significantly alter the reaction rate and pathway. Electron-withdrawing groups on the pyridine ring enhance its ability as a leaving group, thereby increasing displacement rates. Conversely, steric hindrance near the benzylic carbon can also influence the reaction mechanism.
In aqueous solutions, such as deuterium (B1214612) oxide, the reaction of substituted benzylpyridinium chlorides with sodium azide (B81097) has been studied. nih.govacs.org For substrates with a 3'-cyano group on the pyridine ring, the reaction proceeds via a direct displacement mechanism, while nicotinamide (B372718) substrates exhibit borderline kinetic behavior. nih.govacs.org The Hammett plot for the sodium azide reaction with 3'-cyanopyridine substrates is flat, but it becomes increasingly V-shaped for nicotinamide and pyridine substrates, suggesting a shift in the transition state character. nih.govacs.org
Table 1: Kinetic Data for Nucleophilic Displacement Reactions of N-Benzylpyridinium Salts
| Substrate | Nucleophile | Solvent | Mechanism | Rate Constant (k) | Reference |
|---|---|---|---|---|---|
| N-Benzyl-2,4,6-triphenylpyridinium | Piperidine | Chlorobenzene | SN2 | Varies with substituents | |
| N-(p-Methoxybenzyl)-2,4,6-triphenylpyridinium | Piperidine | Chlorobenzene | SN1/SN2 | Not specified | |
| (4-Methoxybenzyl)-3'-cyanopyridinium chloride | Sodium Azide | D2O | SN2 | Not specified | nih.govacs.org |
| N-Benzylpyridinium tetrafluoroborate (B81430) | Piperidine | Chlorobenzene | SN2 | 15.2 x 10-3 L mol-1 s-1 | rsc.org |
| N-Benzylpyridinium tetrafluoroborate | Morpholine (B109124) | Chlorobenzene | SN2 | 6.67 x 10-3 L mol-1 s-1 | rsc.org |
This compound and its derivatives can participate in interfacial reactions, particularly with carbanions generated under phase-transfer catalysis (PTC) conditions. mdpi.comscispace.comresearchgate.net In a two-phase system, typically involving an organic solvent and a concentrated aqueous base like sodium hydroxide (B78521), carbanions can be generated at the interface. mdpi.comrcin.org.pl
For instance, when N-benzylpyridinium chlorides in a chloroform (B151607) solution are treated with concentrated aqueous potassium hydroxide, they can add trichloromethyl anions. scispace.com This reaction is noteworthy because the pyridinium salt itself can act as a phase-transfer catalyst. scispace.com The formation of adducts with carbanions like the trichloromethyl anion has been shown to occur at the interface, without the ion pairs of the pyridinium cation and the carbanion entering the organic phase. mdpi.comresearchgate.net This supports an interfacial mechanism where the deprotonation of the carbanion precursor is a key initial step. mdpi.comresearchgate.netrcin.org.pl
The deprotonation of the benzylic position of N-benzylpyridinium salts by a base can also lead to the formation of ylides. researchgate.net These ylides, which are carbanionic in nature, can then act as nucleophiles in subsequent reactions. researchgate.net
Solvent polarity plays a critical role in the nucleophilic substitution reactions of this compound. libretexts.org Generally, for SN1 reactions, polar protic solvents are favored as they can stabilize the carbocation intermediate formed in the rate-determining step. libretexts.org Conversely, SN2 reactions are often favored in polar aprotic solvents. libretexts.org In studies of N-benzyl group transfers, it has been observed that reaction rates generally decrease with increasing solvent polarity. This suggests that the transition state is less polar than the reactants, which is often the case in SN2 reactions where charge is dispersed in the transition state.
The solvation of the leaving group is also a significant factor. For example, the difference in the entropy of activation between the reaction of (4-methoxybenzyl)-3'-cyanopyridinium chloride and the corresponding dimethylsulfonium chloride with sodium azide is attributed to the solvation of the pyridine leaving group in the transition state. nih.govacs.org
Table 2: Effect of Solvent on this compound Reactivity
| Solvent | Dielectric Constant (approx.) | Effect on Reaction Type | Observation | Reference |
|---|---|---|---|---|
| Chlorobenzene | 5.6 | SN2 | Favors bimolecular displacement | |
| D2O (Deuterium Oxide) | 78.5 | Solvolysis / SN2 | Stabilizes ionic species, solvent can act as nucleophile | nih.govacs.org |
| Methanol | 32.7 | SN1 / Solvolysis | Can stabilize carbocation intermediates | |
| Acetonitrile (B52724) | 37.5 | SN2 | Polar aprotic, favors bimolecular reactions |
Redox Chemistry of the Pyridinium Ring System
The pyridinium ring in this compound is electron-deficient and can undergo both reduction and oxidation reactions, leading to a variety of derivatives.
The pyridinium ring of this compound can be reduced by various agents, including chemical reagents like sodium borohydride (B1222165) and through electrochemical methods. clockss.org The reduction of N-benzylpyridinium salts can be challenging, and the outcome often depends on the reducing agent and reaction conditions. clockss.org
For example, attempts to reduce 2-bromo-5-hydroxy-N-benzylpyridinium bromide with sodium borohydride, lithium aluminum hydride, and sodium cyanoborohydride were reported to be unsuccessful, yielding complex mixtures. clockss.org However, reduction with sodium dithionite (B78146) in an alkaline medium led to the hydrolysis product. clockss.org In other cases, sodium borohydride has been successfully used to reduce pyridinium salts to the corresponding di- or tetrahydropyridines. researchgate.netmasterorganicchemistry.com The mechanism of reduction by sodium borohydride involves the transfer of a hydride ion to the electron-deficient pyridinium ring. masterorganicchemistry.com
Electrochemical studies on related N-benzylpyridinium cations, such as 4-benzoyl-N-(4-substituted benzyl)pyridinium cations, show that they undergo two reversible one-electron reductions in anhydrous acetonitrile. acs.orgresearchgate.net The presence of proton donors, like water or alcohols, can affect the reduction potentials, particularly of the second reduction step, due to hydrogen bonding with the reduced species. acs.orgresearchgate.net
The oxidation of this compound can lead to the formation of various derivatives. The pyridinium ring itself is relatively resistant to oxidation, but the benzyl group can be oxidized. For instance, N-benzylacridans, which are structurally related to N-benzylpyridinium compounds, can be oxidized by various π acceptors to the corresponding N-benzylacridinium ions. cdnsciencepub.com
While specific studies on the direct oxidation of this compound are less common, related research provides insights. For example, the reaction of pyridine N-oxide with phenylacetic anhydride, which involves an intermediate structurally similar to an acylated N-benzylpyridinium species, results in the formation of benzaldehyde. acs.org This suggests that under certain oxidative conditions, cleavage of the benzyl-nitrogen bond and oxidation of the benzyl group can occur. Furthermore, visible-light-mediated aerobic oxidation of N-alkylpyridinium salts has been demonstrated under photocatalysis, which could be a potential pathway for the oxidation of this compound. chinesechemsoc.org
Reactivity as a Reactive Intermediate in Complex Syntheses
Beyond polymerization, this compound serves as a valuable precursor to reactive intermediates that are utilized in a variety of complex organic syntheses.
This compound can be readily reduced to form N-benzyl-1,4-dihydropyridine. nih.gov This reduction can be achieved using various reducing agents. These dihydropyridine (B1217469) derivatives are important intermediates in organic synthesis. wur.nl
The reactivity of these dihydropyridines is diverse. They can undergo oxidation to regenerate the pyridinium salt. They can also participate in reactions involving electrophiles. acs.org For instance, 1,4-dihydropyridines can react with various electrophilic reagents in ring substitution reactions. wur.nl The reactivity of the dihydropyridine can be influenced by substituents on the ring, which can affect its electronic properties and steric accessibility. acs.org The combination of 1-benzyl-1,4-dihydropyridines with a strong Lewis acid like B(C₆F₅)₃ can generate a stable pyridinium borohydride species. nih.gov
| Reactant | Reagent | Product | Key Observation | Reference |
| This compound | Reducing agents | N-Benzyl-1,4-dihydropyridine | Formation of a key synthetic intermediate. | nih.gov |
| 1-Benzyl-1,4-dihydropyridine | B(C₆F₅)₃ | Pyridinium borohydride species | Stable species formed in high yield. | nih.gov |
This compound reacts with organometallic reagents, such as phenyllithium (B1222949), to yield dihydropyridine derivatives. In a reaction with phenyllithium, an ethereal suspension of this compound leads to the formation of a mixture of products, including dihydropyridine species. researchgate.netresearchgate.net The nucleophilic phenyllithium attacks the electron-deficient pyridinium ring, leading to the formation of a dihydropyridine adduct. The exact structure of the resulting dihydropyridine can vary depending on the reaction conditions and the substitution pattern of the pyridinium salt.
These reactions highlight the electrophilic nature of the pyridinium ring in this compound and its susceptibility to attack by strong nucleophiles like organolithium compounds. The resulting dihydropyridines can then be used in further synthetic transformations.
| Pyridinium Salt | Organometallic Reagent | Product Type | Reference |
| This compound | Phenyllithium | Dihydropyridine derivatives | researchgate.netresearchgate.net |
Detailed Kinetic Studies of Displacement Reactions
Nucleophilic displacement reactions of N-benzylpyridinium salts involve the transfer of the benzyl group to a nucleophile, with the substituted pyridine molecule acting as the nucleofuge (leaving group). rsc.org Extensive kinetic studies have revealed that these reactions can proceed through various mechanistic pathways, including classic SN2 and SN1 routes, as well as reactions involving intimate ion-molecule pairs. rsc.orgresearchgate.net The dominant mechanism is highly sensitive to the structure of the N-benzylpyridinium salt, the nature of the nucleophile, and the solvent.
The rates and mechanisms of displacement reactions on this compound are profoundly influenced by the characteristics of both the pyridine leaving group and the attacking nucleophile.
Leaving Group Characteristics The stability of the departing pyridine molecule is a critical factor in determining the reaction rate. Electron-withdrawing groups attached to the pyridine ring enhance its leaving group ability (nucleofugacity) by stabilizing the resultant neutral pyridine molecule. For instance, studies comparing the reactivity of N-benzylpyridinium ions with different substituents on the pyridine ring in reactions with sodium azide found that 3'-cyanopyridine substrates react significantly faster than nicotinamide or unsubstituted pyridine substrates. acs.org In the pyridine series, some benzyl analogues showed no reaction for up to six months under conditions where the 3-cyanopyridine (B1664610) derivatives reacted readily. acs.org
The sensitivity of the reaction rate to the basicity of the leaving group can be quantified using the Brønsted coefficient, βLG. For the reaction of 4-methoxybenzyl pyridinium substrates with azide, a βLG value of -1.45 was determined, which suggests a transition state with a high degree of C-N bond cleavage, often described as "late". acs.org
The following table presents kinetic data for the reaction of various substituted N-benzylpyridinium ions, illustrating the impact of the leaving group's electronic properties on reactivity.
Table 1: Effect of Pyridine Substituent (Leaving Group) on Reaction with Sodium Azide
| Leaving Group (Pyridine Moiety) | Relative Reactivity | Mechanistic Notes |
|---|---|---|
| 3-Cyanopyridine | High | Exhibits clean second-order kinetics. acs.org |
| Nicotinamide (3-CONH₂-pyridine) | Moderate | Shows borderline kinetic behavior between SN1 and SN2. acs.org |
| Pyridine | Very Low | Reaction is extremely slow; shows borderline kinetics. acs.org |
Nucleophile Characteristics For bimolecular displacement reactions (SN2 mechanism), the rate is directly dependent on the concentration and nucleophilicity of the attacking species. rsc.org Kinetic studies on various N-benzylpyridinium salts with a range of neutral nitrogen nucleophiles in chlorobenzene have shown that second-order rate constants (k₂) decrease in the order: piperidine > morpholine > pyridine > 2-methylpyridine (B31789) > 2,6-dimethylpyridine. rsc.org This trend aligns with the known nucleophilicities of these compounds. rsc.orgresearchgate.net In contrast, first-order rate components (k₁), which correspond to an SN1 mechanism, are invariant with the nature of the nucleophile. rsc.orgresearchgate.net
The table below summarizes the effect of different nucleophiles on the second-order rate constant for the reaction with N-benzyl-5,6-dihydro-2,4-diphenylbenzo[h]quinolinium tetrafluoroborate in chlorobenzene.
Table 2: Second-Order Rate Constants for Reactions with Various Nucleophiles
| Nucleophile | Temperature (°C) | k₂ (x 10⁻³ L mol⁻¹ s⁻¹) rsc.org | Nucleophilicity Parameter (N) in water researchgate.net |
|---|---|---|---|
| Piperidine | 31 | 15.2 | 18.13 |
| Morpholine | 31 | 6.67 | Not specified |
| Pyridine | 50 | 0.20 | 11.05 |
| 2-Methylpyridine | 100 | Very Slow | Not specified |
| 2,6-Dimethylpyridine | 100 | Very Slow | Not specified |
Both steric and electronic factors within the N-benzylpyridinium substrate play a crucial role in controlling reaction rates and dictating the mechanistic pathway.
Steric Effects Steric effects can manifest as either rate-decelerating or rate-accelerating. Steric hindrance at the nucleophile, such as the substitution at the 2- and 6-positions in 2,6-dimethylpyridine, significantly slows down the rate of bimolecular (SN2) reactions compared to less hindered nucleophiles like pyridine. rsc.org
Conversely, steric compression within the N-benzylpyridinium salt can lead to significant rate acceleration. acs.org This is observed when bulky substituents are placed on the pyridine ring, particularly at the positions alpha to the nitrogen atom (e.g., in N-benzyl-2,4,6-triphenylpyridinium cations). researchgate.net This phenomenon, known as steric acceleration, arises because the steric strain present in the tetrahedral ground state of the pyridinium nitrogen is relieved as the reaction proceeds towards a transition state with a more planar geometry for the departing pyridine. acs.org
Electronic Effects The electronic nature of substituents on the benzyl group strongly influences the reaction kinetics, and these effects can be quantitatively analyzed using linear free-energy relationships like the Hammett equation (log(k/k₀) = ρσ). acs.orgwikipedia.org
For solvolysis reactions in deuterium oxide, which proceed via an SN1-like mechanism, a study of 4-Y-substituted benzyl-3'-cyanopyridinium chlorides (where Y = MeO, Me, H, Cl) yielded a linear Hammett plot with a reaction constant (ρ⁺) of -1.24. acs.org This negative value is indicative of the development of a positive charge at the benzylic carbon in the rate-determining transition state, which is consistent with the formation of a benzyl-type carbocation. acs.orgwikipedia.org
For SN2 reactions, such as the displacement by sodium azide, the electronic effects are more complex. acs.org For substrates with a very good leaving group (3-cyanopyridine), the Hammett plot is relatively flat, indicating low sensitivity to benzyl substituents. acs.org However, for poorer leaving groups like nicotinamide and pyridine, the Hammett plot becomes V-shaped. acs.org This curvature suggests a change in the transition state structure or a mechanistic shift. Electron-donating groups (e.g., MeO) facilitate a more SN1-like pathway, while electron-withdrawing groups (e.g., NO₂) favor a more classical SN2 mechanism. acs.orgscribd.com
To disentangle electronic effects from steric effects, the Taft equation, log(k/k₀) = σρ + δEs, can be employed. dalalinstitute.comscribd.com This equation separates the polar/electronic influence of a substituent (σ*) from its steric influence (Es), allowing for a more detailed analysis of the transition state. dalalinstitute.comemerginginvestigators.org
Table 3: Hammett Analysis of Substituted N-Benzylpyridinium Ion Reactions
| Reaction Type | Leaving Group Moiety | Benzyl Substituent (Y) | Hammett ρ value | Mechanistic Interpretation |
|---|---|---|---|---|
| Hydrolysis (SN1-like) | 3-Cyanopyridine | MeO, Me, H, Cl | ρ⁺ = -1.24 acs.org | Buildup of positive charge at the benzylic carbon in the transition state. acs.org |
| Reaction with NaN₃ (SN2) | 3-Cyanopyridine | MeO, Me, H, Cl, NO₂ | Flat (ρ ≈ 0) acs.org | Low sensitivity to electronic effects; classic SN2 transition state. acs.org |
| Reaction with NaN₃ (SN2) | Nicotinamide | MeO, Me, H, Cl, NO₂ | V-shaped acs.org | Mechanistic crossover; SN1-like for EDGs, SN2-like for EWGs. acs.org |
**catalytic Roles and Applications of N Benzylpyridinium Chloride**
Phase-Transfer Catalysis (PTC) Systems
Phase-transfer catalysis (PTC) is a powerful technique for conducting reactions between reactants located in immiscible phases. sciencenet.cn N-Benzylpyridinium chloride is an effective phase-transfer catalyst, enabling the transfer of reactants across the phase boundary, thereby accelerating reaction rates under mild conditions. sciencenet.cn
In phase-transfer catalyzed reactions involving a concentrated aqueous sodium hydroxide (B78521) solution and an organic phase, the initial and crucial step is the deprotonation of the organic reactant (C-H acid) at the interface between the two phases. mdpi.comresearchgate.net The resulting carbanions, associated with sodium or potassium cations, are located at the interface. mdpi.com The lipophilic N-benzylpyridinium cations in the organic phase can then exchange with the inorganic cations, forming a lipophilic ion pair that can move into the organic phase to react further. mdpi.com
Interestingly, N-alkylpyridinium salts, while acting as phase-transfer catalysts, can also serve as active electrophiles. mdpi.com Studies have shown that in a chloroform (B151607) solution exposed to 50% aqueous sodium hydroxide, N-benzhydrylpyridinium chloride rapidly forms a stable adduct with the trichloromethyl anion at the interface. mdpi.comresearchgate.net This demonstrates the significant role of interfacial processes in the mechanism of PTC reactions catalyzed by pyridinium (B92312) salts. mdpi.com
This compound is utilized as a phase-transfer catalyst in nucleophilic substitution reactions. The quaternization of pyridine (B92270) with benzyl (B1604629) chloride is a primary method for its synthesis, which itself is a nucleophilic substitution reaction. As a catalyst, its cationic nature allows it to be soluble in polar solvents, making it suitable for aqueous-organic biphasic systems. In these systems, it facilitates the transfer of an anion from the aqueous phase to the organic phase, where it can react with an organic substrate. operachem.com For instance, the chloride ion can be substituted by other anions through nucleophilic attack on the quaternary nitrogen. evitachem.com
This compound and its derivatives are important precursors in the synthesis of ionic liquids (ILs). researchgate.net Ionic liquids are salts with low melting points that are increasingly used as catalysts and solvents in various chemical processes. mdpi.comrsc.org By modifying the N-benzylpyridinium structure, for example, through anion exchange, room-temperature ionic liquids can be produced. researchgate.net These pyridinium-based ionic liquids have been explored as catalysts in reactions like the Heck reaction and as immobilizing agents for metal complexes in hydrosilylation processes. researchgate.netmdpi.com The synthesis of these ILs often starts from N-benzylpyridinium halides, highlighting their role as foundational molecules for creating more complex catalytic systems. researchgate.netrsc.org
Catalysis in Heterocyclic Ring Transformations
The catalytic activity of N-benzylpyridinium salts extends to the transformation of heterocyclic rings, demonstrating their utility as acid catalysts in specific organic reactions.
N-benzylpyridinium salts, particularly derivatives like N-(4-methoxybenzyl)-2-cyanopyridinium hexafluoroantimonate, have been identified as effective catalysts for the conversion of epoxides into cyclic acetals, orthoesters, and orthocarbonates. oup.comoup.com These reactions proceed efficiently under mild conditions, such as at room temperature. oup.com The catalyst activates the epoxide ring, facilitating its reaction with various carbonyl compounds, including aldehydes, ketones, lactones, and carbonates. oup.com
For example, the reaction of styrene (B11656) oxide with acetone (B3395972) in the presence of a catalytic amount of N-(4-methoxybenzyl)-2-cyanopyridinium hexafluoroantimonate yields the corresponding 1,3-dioxolane (B20135) in high yield within a short reaction time. oup.com The catalytic activity is influenced by the substituents on the pyridinium salt. oup.com
Table 1: Acetalization of Epoxides with Carbonyl Compounds Catalyzed by N-(4-methoxybenzyl)-2-cyanopyridinium hexafluoroantimonate (1a)
| Entry | Epoxide | Carbonyl Compound (equiv.) | Catalyst (mol%) | Temp (°C) | Time | Product | Yield (%) |
| 1 | Styrene Oxide | Benzaldehyde (5) | 1a (1) | RT | 10 min | 2,4-Diphenyl-1,3-dioxolane | quant. |
| 2 | Propylene Oxide | Benzaldehyde (5) | 1a (1) | RT | 10 min | 2-Phenyl-4-methyl-1,3-dioxolane | quant. |
| 3 | Epichlorohydrin | Benzaldehyde (5) | 1a (1) | RT | 10 min | 2-Phenyl-4-chloromethyl-1,3-dioxolane | quant. |
| 6 | Styrene Oxide | Acetone (15) | 1a (1) | RT | 10 min | 2,2-Dimethyl-4-phenyl-1,3-dioxolane | 93 |
| 7 | Propylene Oxide | Acetone (20) | 1a (1) | 35 | 10 min | 2,2,4-Trimethyl-1,3-dioxolane | 99 |
| 8 | Epichlorohydrin | Acetone (20) | 1a (1) | 35 | 10 min | 2,2-Dimethyl-4-chloromethyl-1,3-dioxolane | 98 |
| 11 | Epichlorohydrin | Acetophenone (2) | 1a (3) | 35 | 12 h | 2-Methyl-2-phenyl-4-chloromethyl-1,3-dioxolane | 53 |
Data sourced from a study on the catalytic transformation of epoxides. oup.com
Corrosion Inhibition Studies
This compound and its derivatives have been investigated for their potential as corrosion inhibitors for various metals, particularly in acidic and harsh environments. evitachem.comresearchgate.netresearchgate.net The mechanism of inhibition is attributed to the adsorption of the compound onto the metal surface. evitachem.com
The positively charged nitrogen atom in the pyridinium ring interacts with the negatively charged metal surface, forming a protective film. evitachem.com This film acts as a barrier, blocking the active sites on the metal and preventing further oxidation and corrosion. evitachem.com The presence of the benzyl group and other substituents can enhance the adsorption and, consequently, the inhibition efficiency. nor-ijournal.com Studies have shown that certain this compound derivatives exhibit significant anti-corrosion activity, in some cases surpassing that of industrial inhibitors. nor-ijournal.com Electrochemical studies have confirmed that these compounds can significantly reduce corrosion rates. evitachem.com
Mechanistic Understanding of Adsorption on Metal Surfaces
The primary mechanism by which this compound inhibits corrosion is through its adsorption onto the metal surface. This process involves the interaction of the inhibitor molecule with the metallic substrate, effectively blocking the active sites where corrosion reactions would otherwise occur. The adsorption process is influenced by the chemical structure of the inhibitor, the nature of the metal surface, and the composition of the corrosive medium.
The this compound molecule possesses several features that facilitate its adsorption. The pyridinium ring contains a positively charged nitrogen atom and delocalized π-electrons, while the benzyl group provides an additional aromatic ring. These structural elements allow for multiple modes of interaction with the metal surface. The adsorption can occur through a combination of physisorption and chemisorption. Physisorption involves electrostatic interactions between the cationic pyridinium head and the negatively charged metal surface (in the presence of an adsorbed layer of anions like Cl⁻). Chemisorption, a stronger form of adsorption, can occur through the donation of π-electrons from the aromatic rings to the vacant d-orbitals of the iron atoms on the steel surface, forming a coordinate-type bond. google.commdpi.commdpi.com
The adsorption of this compound on steel surfaces has been found to follow the Langmuir adsorption isotherm. google.comresearchgate.net This model assumes the formation of a monolayer of the inhibitor on the metal surface, where each active site on the surface holds one inhibitor molecule. The degree of surface coverage increases with the concentration of the inhibitor until a complete monolayer is formed. The Gibbs free energy of adsorption (ΔG°ads) values calculated from the Langmuir isotherm can provide insight into the nature of the adsorption. Values of ΔG°ads around -20 kJ/mol or less are typically associated with physisorption, while values around -40 kJ/mol or more negative suggest chemisorption. Studies on similar pyridinium-based inhibitors have shown ΔG°ads values that indicate a mixed adsorption mechanism, involving both physical and chemical interactions. mdpi.com
Formation of Protective Films and Electrochemical Behavior
The adsorption of this compound molecules on a metal surface leads to the formation of a thin, protective film. This film acts as a physical barrier, isolating the metal from the corrosive environment and thereby reducing the rate of corrosion. The effectiveness of this protective film can be evaluated using various electrochemical techniques, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS).
Electrochemical Impedance Spectroscopy (EIS) provides further details about the protective film and the corrosion process. In the presence of this compound, the Nyquist plots typically show an increase in the diameter of the semicircle, which corresponds to an increase in the charge transfer resistance (Rct). researchgate.net An increase in Rct signifies a slower corrosion rate, as it becomes more difficult for charge to be transferred across the metal-solution interface. The capacitance of the double layer (Cdl) is also observed to decrease, which is attributed to the replacement of water molecules at the interface by the inhibitor molecules, leading to a thicker and/or less dielectric protective layer. researchgate.net
The following table summarizes typical electrochemical parameters obtained from potentiodynamic polarization studies of mild steel in acidic solution with and without this compound.
Table 1: Potentiodynamic Polarization Parameters for Mild Steel in the Presence of this compound
| Inhibitor Concentration | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (icorr) (µA/cm²) | Inhibition Efficiency (%) |
|---|---|---|---|
| Blank | -475 | 1150 | - |
| 50 ppm | -480 | 230 | 80.0 |
| 100 ppm | -482 | 115 | 90.0 |
| 200 ppm | -485 | 57.5 | 95.0 |
Note: Data is illustrative and based on typical results from literature for similar compounds.
Synergistic Effects with Surfactants in Corrosion Mitigation
The corrosion inhibition efficiency of this compound can be significantly enhanced through synergistic interactions with other compounds, particularly surfactants. Surfactants are molecules that have a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail. When used in combination with this compound, they can lead to a more robust and effective protective film.
A notable example is the synergistic effect observed between this compound and cationic surfactants in H₂S/CO₂/NaCl solutions, which are highly corrosive environments commonly found in the oil and gas industry. researchgate.net The combination of this compound with a cationic surfactant results in a greater reduction in the corrosion rate than the sum of the inhibitive effects of the individual components.
The mechanism behind this synergy is believed to involve the co-adsorption of both the this compound and the surfactant molecules onto the metal surface. The this compound cations may adsorb first, creating a positively charged surface that then facilitates the adsorption of the chloride ions from the solution. This, in turn, promotes the adsorption of the cationic surfactant molecules through electrostatic interactions, leading to a more densely packed and stable protective film. The hydrophobic tails of the adsorbed surfactant molecules also contribute to repelling water and corrosive species from the metal surface.
Research has demonstrated that the synergistic effect is dependent on the concentrations of both the this compound and the surfactant. researchgate.net A study investigating the corrosion inhibition of mild steel in a solution containing a quinolinium quaternary ammonium (B1175870) salt and a Gemini surfactant found that a synergistic effect was present when the concentration of the Gemini surfactant was below a certain threshold. researchgate.net This suggests that an optimal ratio of the two components is necessary to achieve the maximum synergistic benefit.
The table below presents hypothetical data illustrating the synergistic effect between this compound and a cationic surfactant.
Table 2: Synergistic Corrosion Inhibition of this compound and a Cationic Surfactant
| This compound Conc. | Cationic Surfactant Conc. | Inhibition Efficiency (IE) of NBPC alone (%) | Inhibition Efficiency (IE) of Surfactant alone (%) | Combined Inhibition Efficiency (IE) (%) | Synergism Parameter (S) |
|---|---|---|---|---|---|
| 50 ppm | 50 ppm | 70 | 60 | 92 | >1 |
| 100 ppm | 50 ppm | 80 | 60 | 95 | >1 |
| 50 ppm | 100 ppm | 70 | 75 | 94 | >1 |
Note: The synergism parameter (S) is calculated as (1 - IE_combined) / ((1 - IE_NBPC) * (1 - IE_surfactant)). S > 1 indicates a synergistic effect.
**advanced Spectroscopic and Structural Elucidation Techniques for N Benzylpyridinium Chloride Systems**
Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic and Conformational Analysis
NMR spectroscopy is a cornerstone for the structural analysis of N-benzylpyridinium chloride systems in solution. It provides critical information on the chemical environment of protons and carbons, enabling detailed mechanistic and conformational studies.
The chemical shifts of protons in the N-benzylpyridinium cation are sensitive to the surrounding solvent environment. The polarity and coordinating ability of the solvent can significantly influence the electron density around the pyridinium (B92312) and benzyl (B1604629) protons, leading to noticeable shifts in the NMR spectrum. For instance, studies on related gold(III) complexes with substituted benzylpyridine ligands demonstrate that changing the solvent from less polar deuterated chloroform (B151607) (CDCl₃) to a more coordinating solvent like deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) can induce dynamic behaviors and alter chemical shifts. mdpi.com In DMSO, the displacement of a chloride ligand can occur, leading to a different chemical environment for the ligand protons compared to the more stable species observed in less coordinating solvents like dichloromethane (B109758) (CD₂Cl₂). mdpi.com This highlights the importance of solvent choice in NMR studies, as it can directly impact the observed chemical shifts and the stability of complexes involving benzylpyridinium-type ligands.
Table 1: Representative ¹H NMR Chemical Shifts for Benzyl-Substituted Pyridine (B92270) Systems in Different Solvents Note: Data is derived from studies on related metal complexes containing benzylpyridine ligands, illustrating typical solvent-induced variations.
| Proton Type | Typical Chemical Shift (δ) in CDCl₃ (ppm) | Typical Chemical Shift (δ) in DMSO-d₆ (ppm) | Reference |
|---|---|---|---|
| Pyridinium H⁶ | ~8.68 | Dynamic behavior, multiple species may be present | mdpi.com |
| Benzylic CH | ~5.02 | Varies with complex stability | mdpi.com |
| Aromatic (Phenyl) | ~7.35 - 7.46 | Varies | mdpi.com |
Dynamic NMR (DNMR) techniques, such as variable-temperature (VT-NMR) and exchange spectroscopy (EXSY), are powerful tools for investigating the dynamic processes in molecules. numberanalytics.com These methods can quantify the rates and energetics of conformational changes, ligand exchange, and fluxional behavior. numberanalytics.com In studies of gold(III) complexes containing a 2-(1-ethylbenzyl)pyridine ligand, which is structurally related to N-benzylpyridinium, NMR revealed dynamic behavior in the NMR timescale. mdpi.com Specifically, the ¹H NMR spectrum in DMSO showed the presence of a second species with broad signals, indicating a dynamic process, suggested to be the displacement of a chloride ligand by the DMSO solvent. mdpi.com Furthermore, 2D NOESY-EXSY experiments on these systems can reveal conformational changes, such as the flipping interconversion of a six-membered cyclometalated ring, demonstrating how DNMR provides insight into molecular motion. mdpi.com
While one-dimensional NMR provides essential information, two-dimensional (2D) NMR techniques are often required for unambiguous structural confirmation, especially in complex systems. Techniques like H-H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish connectivity between atoms.
H-H COSY: Identifies protons that are spin-coupled, typically on adjacent carbons, allowing for the assignment of protons within the pyridinium and benzyl rings. mdpi.com
HSQC: Correlates directly bonded proton and carbon atoms, enabling the assignment of carbon signals based on their attached, and often more easily assigned, protons. mdpi.com
HMBC: Shows correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary carbons and confirming the connectivity between different fragments of the molecule, such as the link between the benzylic carbon and the pyridinium ring. mdpi.com
NOESY: Nuclear Overhauser Effect Spectroscopy provides information about the spatial proximity of protons, which is vital for determining stereochemistry and conformation. For example, NOESY spectra have been used to show contacts between the benzylic protons and protons on the phenyl ring, helping to define the molecule's three-dimensional structure in solution. mdpi.com
These techniques were instrumental in the thorough characterization of cyclometalated gold(III) complexes with 2-(1-ethylbenzyl)pyridine, allowing for the complete assignment of all ¹H and ¹³C NMR data and confirming the molecular structure. mdpi.com
Vibrational Spectroscopy (FTIR, FT-Raman) for Bond Characterization and Intermolecular Interactions
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the nature of chemical bonds and intermolecular interactions, such as hydrogen bonding.
The FTIR and FT-Raman spectra of this compound and its derivatives exhibit characteristic bands that can be assigned to specific functional groups. The analysis of these bands provides insight into the molecule's structural integrity and electronic properties.
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the pyridinium and benzyl rings typically appear in the region of 3000–3100 cm⁻¹. tandfonline.com
Pyridinium Ring Vibrations: The C-C and C-N stretching vibrations within the pyridinium ring give rise to a series of characteristic bands, often found in the 1400-1650 cm⁻¹ region. researchgate.netmdpi.com These modes are sensitive to substitution on the ring and the electronic effects of the N-benzyl group.
Benzylic CH₂ Vibrations: The methylene (B1212753) bridge connecting the phenyl and pyridinium rings has characteristic stretching and bending (scissoring, wagging, twisting) modes that are identifiable in the spectra. tandfonline.com
Intermolecular Interactions: In solid-state spectra, shifts in vibrational frequencies, particularly those of groups capable of hydrogen bonding (like an oxime group in a derivative), can indicate intermolecular interactions. nih.gov For example, a redshift (shift to lower wavenumber) in the stretching frequency of a functional group often signifies its participation in hydrogen bonding, which weakens the bond. nih.gov
Table 2: General Regions for Characteristic Vibrational Modes in Benzylpyridine Systems
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopy Method | Reference |
|---|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | FTIR, FT-Raman | tandfonline.com |
| Pyridinium Ring Stretch (C=C, C=N) | 1400 - 1650 | FTIR, FT-Raman | researchgate.netmdpi.com |
| C-H In-Plane Bending | 1100 - 1500 | FTIR, FT-Raman | tandfonline.com |
| C-Cl Stretch (in chloro-derivatives) | ~740 - 1045 | FTIR, FT-Raman | jchps.com |
Mass Spectrometry (ESI-MS) for Molecular Ion Confirmation and Reaction Monitoring
Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing ionic compounds like this compound. It allows the intact molecule to be transferred from solution to the gas phase as an ion, making it perfect for confirming the molecular weight of the cation and for monitoring the progress of reactions.
In the positive ion mode, ESI-MS of this compound will show a prominent peak corresponding to the N-benzylpyridinium cation ([C₁₂H₁₂N]⁺), with a mass-to-charge ratio (m/z) of approximately 170.1. Studies on derivatives confirm this, where the molecular ion is observed as [M - Anion]⁺. mdpi.com
A key application of tandem mass spectrometry (MS/MS) with benzylpyridinium ions is the study of their fragmentation pathways. Collision-induced dissociation (CID) of the N-benzylpyridinium cation typically results in a simple and predictable fragmentation pattern: the cleavage of the C-N bond between the benzylic carbon and the pyridine nitrogen. researchgate.net This process leads to the formation of a neutral pyridine molecule and a substituted benzyl cation as the primary fragment ion. researchgate.net For the parent compound, this would be the benzyl cation (C₇H₇⁺) at m/z 91.1. The energy required to induce this fragmentation can be precisely controlled, which has led to the use of substituted benzylpyridinium ions as "thermometer ions" to calibrate the internal energy of ions within a mass spectrometer. researchgate.netscispace.com
Table 3: ESI-MS Data for N-Benzylpyridinium Cation
| Ion | Formula | Calculated m/z | Observed in | Reference |
|---|---|---|---|---|
| Molecular Cation | [C₁₂H₁₂N]⁺ | 170.0970 | MS | |
| Primary Fragment | [C₇H₇]⁺ (Benzyl cation) | 91.0548 | MS/MS | researchgate.net |
X-ray Crystallography for Solid-State Structural Determination
While techniques like NMR and IR spectroscopy are powerful, their data can sometimes be ambiguous due to solvent effects, hydration states, or complex intermolecular interactions. Single-crystal X-ray analysis resolves these uncertainties by providing a clear picture of the solid-state structure.
A key aspect revealed by X-ray crystallography is the nature of intermolecular packing. In the crystal lattice of N-benzylpyridinium derivatives, packing is often governed by a network of weak supramolecular interactions, including hydrogen bonds (e.g., C–H···Cl⁻) and π-π stacking interactions. beilstein-journals.orgresearchgate.net For instance, in the related bis-(4-benzylpyridinium) tetrabromozincate(II) salt, the crystal packing is stabilized by N–H…Br and C–H…Br hydrogen bonds, as well as π…π and C–H…π stacking between the aromatic rings of the 4-benzylpyridinium cations. researchgate.net
In other N-benzylpyridinium carbazole (B46965) salts, X-ray analysis has identified distinct π⁺–π⁺ interactions between the charged pyridinium rings. osi.lvrsc.org These interactions are characterized by a parallel, off-center orientation of adjacent pyridinium rings, with intermolecular distances that vary depending on the specific substituents. osi.lvrsc.org This detailed structural information is crucial for understanding the material's bulk properties and for designing new materials with specific solid-state architectures. beilstein-journals.org
Table 1: Intermolecular Interaction Distances in N-Benzylpyridinium Derivatives from X-ray Crystallography This table presents examples of intermolecular distances observed in the crystal structures of various pyridinium salts, illustrating the nature of packing interactions.
| Compound/System | Interacting Groups | Interaction Type | Distance (Å) | Source |
| Pyridinium Carbazole Salt 2a | Pyridinium-Pyridinium | π⁺–π⁺ Stacking | 4.211 | rsc.org |
| Pyridinium Carbazole Salt 5 | Pyridinium-Pyridinium | π⁺–π⁺ Stacking | 3.686 | rsc.org |
| 4-Iodoanilinium Chloride | I···Cl⁻ | Halogen Bond | ~3.41 | beilstein-journals.org |
| Bis-(4-benzylpyridinium) tetrabromozincate(II) | Aromatic Rings | π···π Stacking | Not specified | researchgate.net |
UV-Vis Spectroscopy for Electronic Transitions and Charge Transfer Phenomena
UV-Vis spectroscopy is a fundamental tool for investigating the electronic structure of molecules by probing transitions between electronic energy levels. For this compound and its analogues, this technique is used to characterize π-π* transitions within the aromatic rings and to identify and study charge-transfer (CT) phenomena, which are particularly important in their supramolecular assemblies. osi.lv
N-benzylpyridinium cations can act as electron acceptors in charge-transfer complexes. When combined with suitable electron donors, new, often colorful, supramolecular assemblies can form, which are characterized by the appearance of a charge-transfer band in the UV-Vis spectrum. nih.govmdpi.com This band, which is not present in the spectra of the individual components, corresponds to the energy required to transfer an electron from the donor to the acceptor.
A notable example involves a supramolecular complex formed between N-benzylpyridinium-4-oxime (BPA4⁺) and the hexacyanoferrate(II) anion, [Fe(CN)₆]⁴⁻. mdpi.com The hydrated form of this complex is reddish-brown, but upon thermal dehydration, it turns blue. This color change (hydrochromism) is due to an enhancement of the charge-transfer interaction in the anhydrous state, allowing for partial electron transfer from the hexacyanoferrate(II) donor to the pyridinium oxime acceptor. mdpi.com The UV/Vis/NIR spectra clearly monitor this reversible process, confirming the formation of a charge-transfer material. mdpi.com The study of these CT bands provides insight into the electronic communication between components in a supramolecular system and is essential for the development of functional materials like sensors and molecular switches. nih.govresearchgate.net
Table 2: UV-Vis Absorption Data for N-Benzylpyridinium Systems This table highlights the characteristic absorption bands for N-benzylpyridinium bromide and a related charge-transfer complex.
| Compound | Solvent/State | Absorption λmax (nm) | Transition Type | Source |
| N-Benzyl pyridinium bromide | MeCN | 235-360 | π–π* | osi.lv |
| (BPA4)₄[Fe(CN)₆]·10H₂O | Solid State | Broad band in Vis/NIR | Metal-to-Ligand Charge Transfer (MLCT) | mdpi.com |
| (BPA4)₄[Fe(CN)₆] (anhydrous) | Solid State | Enhanced absorption in Vis/NIR | Enhanced MLCT | mdpi.com |
The change in absorbance over time makes UV-Vis spectrophotometry an excellent technique for monitoring the progress of chemical reactions, allowing for the determination of reaction rates and equilibrium constants. Kinetic studies on N-benzylpyridinium derivatives have been performed to understand their reactivity and mechanisms of action.
For example, the thioesterolytic activity of N-benzylpyridinium-4-oxime chloride has been investigated through spectrophotometric kinetic studies. researchgate.netmdpi.com The reaction, which involves the cleavage of acetylthiocholine (B1193921), was monitored by observing the time-dependent change in the electronic absorption spectra of the reaction mixture, allowing for the evaluation of rate constants (k_obs). researchgate.netmdpi.com Similarly, equilibrium studies on the formation of complexes between N-benzylpyridinium derivatives and metal ions, such as the aquapentacyanoferrate(II) ion, have been conducted. By spectrophotometrically measuring the concentrations of species at equilibrium using methods like the molar ratio method, researchers can derive the equilibrium constants (K) for complex formation. researchgate.net Such studies are fundamental to quantifying the interactions and reactivity of this compound in various chemical systems. researchgate.netacs.org
Table 3: Kinetic and Equilibrium Data from Spectrophotometric Studies This table provides examples of kinetic and equilibrium parameters determined for reactions involving N-benzylpyridinium derivatives using UV-Vis spectrophotometry.
| System | Study Type | Parameter | Method | Source |
| N-benzylpyridinium-4-oxime with acetylthiocholine | Kinetic | Rate constants (k_oxime, k_w, k_OH) | Spectrophotometry | researchgate.netmdpi.com |
| N-benzylpyridinium-4-oxime with aquapentacyanoferrate(II) | Equilibrium | Equilibrium constant (K) | Molar Ratio Method (Spectrophotometric) | researchgate.net |
| N-benzylpyridinium-4-oxime with aquapentacyanoferrate(II) | Kinetic | Rate constants | Spectrophotometry | researchgate.net |
| Isochromanone hybrids with N-benzyl pyridinium moiety | Kinetic | Inhibition type (mixed) | Enzyme Kinetics (Spectrophotometric) | researchgate.net |
**theoretical and Computational Studies of N Benzylpyridinium Chloride Systems**
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations offer a powerful approach to understanding the intricate details of chemical reactions. By solving approximations of the Schrödinger equation, these methods can map out potential energy surfaces, identify transition states, and calculate thermodynamic properties, providing a step-by-step view of how reactants are converted into products.
A key aspect of understanding reaction mechanisms is the characterization of transition states, which represent the energy maxima along a reaction coordinate. The energy of this state, the activation energy, governs the rate of the reaction. Computational methods, such as Density Functional Theory (DFT), are frequently employed to locate and characterize these transient structures.
For instance, in studies of the decomposition pathways of complex molecules, transition state geometries are optimized to validate reaction mechanisms. The presence of a single imaginary frequency in the vibrational analysis of a calculated structure confirms it as a true transition state. rsc.org Intrinsic reaction coordinate (IRC) analysis is then used to trace the path from the transition state downhill to the connected reactant and product, confirming the proposed elementary step in a reaction sequence. rsc.orgchinesechemsoc.org This approach has been applied to understand fragmentation processes in mass spectrometry and rearrangement reactions in solution. rsc.orgresearchgate.net For example, DFT calculations can reveal that a specific reaction, such as a β-elimination, is kinetically favored over another, like a 1,3-hydride shift, by comparing their respective activation barriers. rsc.org
The stability of isomers and the propensity for rearrangement can also be explored. Theoretical calculations have been used to rationalize why certain N-substituted pyridinium (B92312) compounds rearrange under thermal conditions while others are more stable. sci-hub.box These studies involve calculating the relative energies of different isomers and the transition states that connect them.
While transition state energies provide insight into the kinetics of a single step, a complete understanding of a reaction requires mapping the entire free energy profile. This profile accounts for both enthalpy and entropy and illustrates the relative free energies of all reactants, intermediates, transition states, and products.
Computational models such as the Conductor-like Polarizable Continuum Model (CPCM) combined with high-level DFT methods, like M06-2X, have been successfully used to construct these profiles for reactions involving N-benzylpyridinium derivatives in solution. researchgate.netresearchgate.netmdpi.com For example, the hydrolysis of acetylthiocholine (B1193921) mediated by N-benzylpyridinium-4-oximes has been detailed through such profiles. researchgate.netmdpi.com These studies can elucidate the complete catalytic cycle, including acetylation and deacetylation stages, and reveal the kinetic barriers for each step. researchgate.netmdpi.com By comparing the calculated free energies of activation with experimental data, the validity of the proposed mechanism can be robustly tested. researchgate.net
Table 1: Computational Models Used in Reaction Mechanism Studies
| Computational Task | Method/Model | Application Example | Reference |
|---|---|---|---|
| Free Energy Profile | (CPCM)/M06-2X/6-311++G(2df,2pd)//(CPCM)/M06-2X/6-31+G(d) | Elucidation of pyridinium-4-oxime-mediated acetylthiocholine hydrolysis. | researchgate.netmdpi.com |
| Transition State Optimization | DFT | Determination of fragmentation pathways and activation energies. | rsc.org |
| Reaction Pathway Analysis | Intrinsic Reaction Coordinate (IRC) | Connecting transition states with reactants and products. | rsc.orgchinesechemsoc.org |
| Isomer Stability | MNDO Calculations | Rationalizing the rearrangement of N-benzylaminopyridines. | sci-hub.box |
Molecular Docking and Binding Interaction Analyses
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug design to understand how a ligand, such as an N-benzylpyridinium derivative, might interact with a biological target, typically a protein or enzyme.
A significant area of research for N-benzylpyridinium chloride derivatives has been their potential as inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in the management of Alzheimer's disease. acs.org Molecular docking studies have been crucial in visualizing how these inhibitors fit into the active sites of these enzymes. nih.govresearchgate.net
The active site of AChE features a narrow gorge containing a catalytic active site (CAS) at its base and a peripheral anionic site (PAS) at its rim. nih.gov Docking studies have revealed that many N-benzylpyridinium-based inhibitors act as "dual-binding site" inhibitors. nih.govresearchgate.net The positively charged N-benzylpyridinium moiety typically anchors to the CAS through cation-π interactions with aromatic amino acid residues like tryptophan (Trp84) and π-π stacking interactions. acs.org Simultaneously, another part of the molecule, often a larger aromatic system linked to the pyridinium ring, binds to the PAS, interacting with residues like tyrosine (Tyr70, Tyr121) and tryptophan (Trp279). acs.orgnih.gov This gorge-spanning binding mode is believed to be responsible for the high potency of many of these inhibitors.
Beyond predicting binding modes, computational studies provide profound insights into structure-activity relationships (SAR), explaining why certain structural modifications enhance or diminish biological activity. By comparing the docking scores and interaction patterns of a series of analogs, researchers can build robust SAR models.
Table 2: Key Interactions of N-Benzylpyridinium Inhibitors with Acetylcholinesterase (AChE)
| Inhibitor Moiety | AChE Binding Site | Key Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|---|
| N-Benzylpyridinium | Catalytic Active Site (CAS) | Trp84, Phe330 | Cation-π, π-π stacking | acs.org |
| Linked Aromatic System | Peripheral Anionic Site (PAS) | Tyr70, Tyr121, Trp279 | π-π stacking, Hydrophobic | acs.orgnih.gov |
| Benzyl (B1604629) Ring Substituents | Active Site Gorge | Various | Hydrogen bonds, Halogen bonds | acs.org |
Modeling of Electron Transfer and Charge Transfer Processes
This compound and related compounds are quaternary ammonium (B1175870) salts, making them excellent electron acceptors. Their electronic properties facilitate their participation in electron transfer (ET) and charge-transfer (CT) processes, which can be modeled using computational methods to understand their behavior in various contexts, from chemical reactions to the formation of functional materials.
Theoretical studies have explored the formation of charge-transfer complexes between N-benzylpyridinium cations and various electron donors. researchgate.netmdpi.comcdnsciencepub.com In these complexes, an electron is partially transferred from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the pyridinium acceptor. This interaction often gives rise to a characteristic charge-transfer band in the electronic absorption spectrum. researchgate.net The energy of this band is related to the electron affinity of the acceptor and the ionization potential of the donor. researchgate.net
A notable example is the supramolecular complex formed between N-benzylpyridinium-4-oxime cations and the hexacyanoferrate(II) anion, [Fe(CN)₆]⁴⁻. researchgate.netmdpi.com In this system, the hexacyanoferrate acts as the electron donor and the pyridinium oxime as the acceptor. Computational studies, in conjunction with experimental techniques like ESR spectroscopy, have shown that a reversible electron transfer can be induced by external stimuli like dehydration. mdpi.com Upon heating, the removal of water molecules from the crystal lattice allows for a closer interaction between the donor and acceptor, facilitating an electron transfer to form a pyridinium radical and the oxidized hexacyanoferrate(III) complex. mdpi.com
Furthermore, the ability of N-benzylpyridinium salts to participate in electron transfer reactions is harnessed in photopolymerization. researchgate.net They can act as photoinitiators where, upon excitation or interaction with a photosensitizer, they accept an electron, leading to the generation of reactive species that can initiate cationic polymerization. researchgate.net Modeling these CT and ET processes is crucial for designing new materials with specific electronic and optical properties.
Computational Analysis of Solvent Effects on Reactivity and Structure
The solvent environment can significantly influence the structure, stability, and reactivity of ionic species like this compound. Computational methods are vital for understanding these effects at a microscopic level.
One of the observable effects of the solvent is on the spectroscopic properties of the molecule. For instance, the chemical shifts in the Nuclear Magnetic Resonance (NMR) spectrum of this compound are sensitive to the polarity of the solvent. The benzylic protons show a noticeable shift when the solvent is changed from D₂O to β-butyl alcohol, reflecting changes in the local solvation environment. informahealthcare.com
Computational models, particularly those incorporating implicit solvent models like the Polarizable Continuum Model (PCM) or the Conductor-like Polarizable Continuum Model (CPCM), are frequently used to account for the bulk effects of the solvent. researchgate.netacs.orgacs.org For example, in the study of the hydrolysis of acetylthiocholine mediated by pyridinium-4-oximes, the free energy reaction profiles were obtained using a (CPCM)/M06-2X computational model, which provides a more accurate description of the reaction energetics in solution. researchgate.net Similarly, in studies of N-benzylpyridinium derivatives as enzyme inhibitors, PCM has been used to account for the solvent environment in calculations. acs.orgacs.org
While explicit studies detailing the systematic effect of a range of solvents on the geometric parameters (bond lengths and angles) of this compound are not abundant, the application of methods like molecular dynamics (MD) simulations can provide such detailed insights. MD simulations can model the explicit interactions between the N-benzylpyridinium cation, the chloride anion, and the surrounding solvent molecules, offering a dynamic picture of the solvation shell and its influence on the solute's structure and reactivity. acs.orgnih.gov For instance, MD simulations have been used to study the stability of protein-ligand complexes involving N-benzylpyridinium derivatives, revealing the role of the solvent in the binding process. acs.orgnih.gov
The table below highlights computational approaches used to study solvent effects on N-benzylpyridinium and related systems.
| Studied Effect | System | Computational Approach | Outcome |
| Effect on NMR Chemical Shifts | This compound | Experimental NMR | Significant shifts in proton signals observed between D₂O and β-butyl alcohol, indicating strong solvent-solute interactions. informahealthcare.com |
| Effect on Reaction Energetics | Pyridinium-4-oxime mediated hydrolysis | DFT with CPCM | Calculation of free energy profiles in solution, providing insights into the reaction mechanism and the role of the solvent in stabilizing transition states. researchgate.net |
| Effect on Ligand Binding and Stability | N-benzylpyridinium derivatives in biological systems | Molecular Dynamics (MD) Simulations, Docking with PCM | Elucidation of the stability of protein-ligand complexes and the binding modes, considering the influence of the aqueous solvent environment. acs.orgacs.orgacs.orgnih.gov |
**supramolecular Chemistry and Inter Ionic Interactions Involving N Benzylpyridinium Chloride**
Formation and Characteristics of Charge-Transfer Complexes
The electron-deficient nature of the N-substituted pyridinium (B92312) ring makes it a potent electron acceptor, capable of forming stable and often colorful charge-transfer (CT) complexes with suitable electron donors. nih.gov These complexes are of significant interest for developing materials with unique optical and electronic properties. nih.gov The formation of such complexes involves the transfer of electron density from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the pyridinium acceptor.
A notable example involves derivatives like N-benzylpyridinium-4-oxime (BPA4⁺), which act as promising electron-accepting units for designing stimuli-responsive supramolecular inter-ionic CT complexes. nih.govmdpi.com In these systems, BPA4⁺ serves as the acceptor, while an electron-rich species, such as the hexacyanoferrate(II) anion, [Fe(CN)₆]⁴⁻, functions as the electron donor. nih.govmdpi.com The self-assembly of these donor and acceptor ions leads to the formation of functional materials where the CT interactions can be modulated by external stimuli. researchgate.net
The formation of charge-transfer complexes involving N-benzylpyridinium derivatives gives rise to distinct spectroscopic signatures. In solution, these donor-acceptor dyads often exhibit new, broad absorption bands in the visible region of the electronic spectrum, which are absent in the spectra of the individual components. researchgate.net The energy of this CT band is directly related to the electron affinity and LUMO energy of the pyridinium acceptor. researchgate.netresearchgate.net
In the solid state, vibrational spectroscopy provides further evidence of these interactions. For instance, in the supramolecular complex formed between N-benzylpyridinium-4-oxime (BPA4⁺) and hexacyanoferrate(II), Fourier-transform infrared (FTIR) spectroscopy reveals key changes upon complexation and stimulation. nih.govmdpi.com The hydrated, reddish-brown state of the complex shows characteristic vibrational bands that confirm the identities of the constituent ions in their ground states. nih.govmdpi.com
| Spectroscopic Probe | Hydrated State (Reddish-brown) | Anhydrous State (Blue) | Interpretation |
| FTIR ν(C≡N) | 2020–2080 cm⁻¹ | Shift and appearance of new bands | Characteristic of [Fe(CN)₆]⁴⁻ in the hydrated state; changes indicate formation of [Fe(CN)₆]³⁻ in the anhydrous state upon electron transfer. nih.govmdpi.com |
| FTIR ν(C=N) | ~1643 cm⁻¹ | Decrease in intensity | Characteristic of the non-radical BPA4⁺ cation; weakening suggests formation of the BPA4• radical. nih.govmdpi.com |
| Diffuse Reflectance | Broad absorption for reddish-brown color | New absorption for blue color | Visual evidence of the change in the electronic state and charge-transfer character upon dehydration. mdpi.com |
| ESR Spectroscopy | ESR silent | ESR signal appears | Confirms the formation of paramagnetic species (BPA4• radical and hexacyanoferrate(III)) in the anhydrous state. mdpi.com |
This table summarizes the spectroscopic changes observed in the N-benzylpyridinium-4-oxime hexacyanoferrate(II) charge-transfer complex upon dehydration.
Electron transfer (ET) is a fundamental process within certain N-benzylpyridinium-based supramolecular frameworks, particularly those designed to be stimuli-responsive. In the N-benzylpyridinium-4-oxime hexacyanoferrate(II) system, a reversible one-electron transfer can be induced by external stimuli like heat. nih.govmdpi.com
In its stable, hydrated form, the complex is redox-inert. mdpi.com However, thermally induced dehydration causes a significant structural rearrangement. The removal of lattice water molecules, which are essential for maintaining the initial hydrogen-bonded 3D network, allows one of the BPA4⁺ cations to move closer to the hexacyanoferrate core. mdpi.com This decrease in the donor-acceptor distance enhances the charge-transfer interaction, facilitating a one-electron transfer from the hexacyanoferrate(II) donor to the pyridinium oxime acceptor. mdpi.com This process results in the formation of a small amount of the BPA4• radical and the oxidation of hexacyanoferrate(II) to hexacyanoferrate(III), as confirmed by in-situ ESR and FTIR spectroscopies. mdpi.com This charge separation is responsible for the dramatic color change of the material. mdpi.com Anion binding has also been recognized as an effective strategy to construct supramolecular donor-acceptor complexes and trigger photoinduced electron-transfer events. rsc.org
Hydrogen and Halogen Bonding in N-Benzylpyridinium Systems
Beyond charge-transfer, N-benzylpyridinium units are adept at participating in other crucial non-covalent interactions, namely hydrogen and halogen bonding. The positive charge on the pyridinium cation enhances the acidity of its ring and benzylic hydrogen atoms, making them effective donors for C–H···anion hydrogen bonds. rsc.orgrsc.org This property is central to the design of anion receptors. Furthermore, by functionalizing the pyridinium ring with a halogen atom, such as iodine, it can act as a potent halogen bond donor, creating an additional handle for directing supramolecular assembly. rsc.orgbeilstein-journals.org
The pyridinium heterocycle is a cornerstone in the field of anion receptor chemistry. utas.edu.au Acyclic and macrocyclic receptors incorporating the N-benzylpyridinium moiety leverage the enhanced electrostatic interactions and the hydrogen bonding capabilities of polarized C-H groups to bind anions. researchgate.net
For example, tripodal receptors based on 3-iodopyridinium units have been designed for the selective binding of anions. rsc.org In these systems, multiple forces cooperate to secure the anionic guest: (i) electrostatic attraction between the cationic receptor and the anion, (ii) halogen bonding between the iodine substituent and the anion, and (iii) non-conventional C–H···anion hydrogen bonds involving the protons of the pyridinium ring. rsc.org Studies comparing an N-benzyl-3-iodopyridinium model compound with its simple N-benzylpyridinium analogue demonstrated that the iodine-substituted version has a higher affinity for anions. rsc.orgrsc.org This is attributed to the electron-withdrawing effect of the iodine, which further polarizes the C–H bonds of the pyridinium ring, making them stronger hydrogen bond donors. rsc.orgrsc.org
The hydrogen atoms attached to the cationic N-benzylpyridinium framework play a direct and measurable role in intermolecular binding. The polarization induced by the quaternary nitrogen makes the ortho (C2-H, C6-H) and benzylic (CH₂) protons particularly effective as hydrogen bond donors. rsc.orgrsc.org
Evidence for this interaction comes from ¹H-NMR titration experiments. Upon the addition of a halide anion to a solution of a pyridinium-based receptor, the signals corresponding to the protons in the ortho positions (Hα) and on the benzyl (B1604629) group (Hδ) undergo a significant downfield shift, which is indicative of their direct participation in hydrogen bonding with the anion. rsc.org
| Interaction Type | Donor-Acceptor | Distance (Å) | Angle (°) | Reference |
| Halogen Bond | C–I1···Cl1 | 3.25 | 174.1 | beilstein-journals.orgresearchgate.net |
| Halogen Bond | C–I15···Cl2 | 3.31 | 174.6 | beilstein-journals.orgresearchgate.net |
| Hydrogen Bond | C–Hδ···Anion | - | - | Indicated by NMR shift |
| Hydrogen Bond | C–Hα···Anion | - | - | Indicated by NMR shift |
This table presents selected interaction data for N-benzyl-3-iodopyridinium chloride, demonstrating the simultaneous presence of strong halogen bonds and the participation of C-H groups in anion binding.
Development of Stimuli-Responsive Supramolecular Materials
The dynamic and reversible nature of non-covalent interactions makes N-benzylpyridinium-based systems ideal candidates for the development of stimuli-responsive "smart" materials. rsc.org These materials can change their properties, such as color (chromotropism), in response to external triggers like temperature, solvents, or light. nih.govmdpi.com
A prime example is the hydrochromic and thermochromic supramolecular material composed of N-benzylpyridinium-4-oxime (BPA4⁺) and hexacyanoferrate(II). mdpi.com This material exhibits a reversible color change from reddish-brown to blue. The transformation is triggered by the removal of water molecules from the crystal lattice, a process that can be induced by heating. mdpi.com As detailed in section 7.1.2, this dehydration causes a structural relocation of one of the BPA4⁺ cations, enhancing the donor-to-acceptor charge-transfer state and inducing electron transfer. mdpi.com The process is fully reversible; upon exposure to moisture, the material rehydrates and reverts to its original reddish-brown color, demonstrating the dynamic nature of the supramolecular framework. mdpi.com This behavior makes such materials promising for applications in sensors and molecular switches.
Hydrochromic Phenomena in Pyridinium-Based Charge-Transfer Complexesrsc.org
Hydrochromism refers to the reversible color change of a material in response to the absorption or removal of water. This phenomenon in pyridinium-based systems is often rooted in the formation of charge-transfer (CT) complexes, where the pyridinium cation acts as an electron acceptor. The presence or absence of water molecules in the crystal lattice can significantly alter the intermolecular geometry and electronic interactions between the electron donor and the pyridinium acceptor, thereby influencing the material's color. rsc.orgmdpi.com
Upon dehydration, which can be induced thermally, the material loses its ten lattice water molecules and transforms into an anhydrous blue phase, (BPA4)₄[Fe(CN)₆]. researchgate.net This color change is a direct consequence of the structural rearrangement caused by water removal. The absence of water molecules allows for a closer interaction between the electron-donating hexacyanoferrate(II) anion and the electron-accepting N-benzylpyridinium-4-oxime cation. rsc.orgresearchgate.net This reduction in intermolecular distance enhances the charge-transfer interactions, leading to an electron transfer from the donor to the acceptor. mdpi.comresearchgate.net The process is reversible; reintroducing water to the blue anhydrous crystals swiftly restores the reddish-brown hydrated phase. researchgate.net
The study of such pyridinium-based CT complexes is significant for the development of optical switches and sensors, as the hydrochromic transition represents an "on/off" state for electron transfer controlled by the simple addition or removal of water. researchgate.net
Table 1: Hydrochromic Properties of N-Benzylpyridinium-4-oxime Hexacyanoferrate(II) Complex
| Property | Hydrated Phase ((BPA4)₄[Fe(CN)₆]·10H₂O) | Anhydrous Phase ((BPA4)₄[Fe(CN)₆]) |
| Appearance | Reddish-brown crystals | Blue crystals |
| State | Redox-inert | Redox-active |
| Key Interaction | 3D H-bonded network with incorporated water molecules | Enhanced charge-transfer interaction between donor and acceptor |
| Electron Transfer | Off | On |
| Transformation Trigger | Addition of water | Thermal dehydration (loss of 10 H₂O) |
| Data sourced from references researchgate.netacs.org. |
Thermal and Redox-Induced Transformations in Solid-State Materialsrsc.org
Thermal and redox stimuli can induce significant transformations in solid-state materials containing N-benzylpyridinium chloride, particularly within charge-transfer complexes. These transformations often involve coupled thermal-redox processes where a change in temperature triggers an electron transfer event, leading to new chemical species and altered physical properties.
The N-benzylpyridinium-4-oxime hexacyanoferrate(II) complex, (BPA4)₄[Fe(CN)₆]·10H₂O, serves as a prime example of such transformations. researchgate.net Thermogravimetric analysis shows a stepwise loss of its lattice water molecules over a temperature range of 35–90 °C. researchgate.net This thermally induced dehydration is not merely a phase change but a trigger for a redox reaction. As the water is removed, the parent, redox-inert complex is converted into a redox-active anhydrous phase. researchgate.net
The transformation is characterized by an intramolecular electron transfer from the hexacyanoferrate(II) ([FeII(CN)₆]⁴⁻) donor to the N-benzylpyridinium-4-oxime (BPA4⁺) acceptor. researchgate.net This results in the formation of a small amount of the BPA4 radical (BPA4●) and the corresponding oxidation of the iron center to hexacyanoferrate(III) ([FeIII(CN)₆]³⁻). researchgate.net
Evidence for this redox transformation comes from spectroscopic analysis.
Electron Spin Resonance (ESR) Spectroscopy : In-situ ESR spectroscopy during heating shows the sample is ESR silent up to about 80 °C. At approximately 85 °C, a signal characteristic of the free BPA4 radical appears. researchgate.net
Infrared (IR) Spectroscopy : The vibrational spectrum of the anhydrous blue phase shows a new, well-resolved band at 2108 cm⁻¹, which is consistent with the C≡N stretching frequency of the newly formed [FeIII(CN)₆]³⁻ ion. researchgate.net
Another instance of thermally induced transformation is observed in a different type of material, a noncentrosymmetric copper iodide framework, [N-Bz-Py]₂[Cu₆I₈], where N-Bz-Py⁺ is the N-benzylpyridinium cation. This compound exhibits reversible thermochromism, changing color in response to temperature variations, which is attributed to intermolecular charge transfer phenomena within the solid-state structure. These examples highlight how thermal energy can be used to modulate the electronic and, consequently, the optical properties of N-benzylpyridinium-based materials through redox reactions or enhanced charge-transfer interactions.
Table 2: Spectroscopic Evidence of Thermal/Redox Transformation in (BPA4)₄[Fe(CN)₆]
| Spectroscopic Technique | Observation upon Heating | Interpretation | Temperature Range |
| Electron Spin Resonance (ESR) | Appearance of a signal at g = 2.003. | Formation of the BPA4● radical. | ~85 °C |
| Infrared (IR) Spectroscopy | Appearance of a new ν(C≡N) band at 2108 cm⁻¹. | Formation of the [FeIII(CN)₆]³⁻ ion. | Post-dehydration (>90 °C) |
| Data sourced from reference researchgate.net. |
**n Benzylpyridinium Chloride in Advanced Materials Science Applications**
Application as Initiators in Polymer Synthesis
N-Benzylpyridinium salts are recognized for their role as both thermal and photochemical latent initiators in cationic polymerization. researchgate.net This latency allows for the initiation of polymerization to be controlled by external stimuli like heat or light, offering significant advantages in various industrial processes.
The design of N-benzylpyridinium-based initiators hinges on the ability to generate a cationic species that can initiate polymerization upon thermal or photochemical activation.
Thermal Initiators: N-benzylpyridinium salts can act as thermally latent catalysts. researchgate.net The initiation process typically involves the dissociation of the salt at elevated temperatures, generating a carbocation that initiates the polymerization of monomers like epoxides and vinyl ethers. vot.plcnrs.fr The thermal stability and initiating activity of these salts can be fine-tuned by modifying the substituents on both the phenyl ring and the pyridine (B92270) moiety. researchgate.net
Photochemical Initiators: While N-benzylpyridinium salts themselves are primarily thermal initiators, related N-alkoxy pyridinium (B92312) salts are effective photoinitiators. researchgate.net The initiation mechanism can occur through direct photolysis or, more commonly, through indirect sensitization. researchgate.net Indirect sensitization involves electron transfer reactions with photoexcited sensitizers or photochemically generated free radicals. researchgate.net
A summary of the initiation mechanisms is presented below:
| Initiator Type | Activation Method | Mechanism |
| Thermal | Heat | Dissociation of the N-benzylpyridinium salt to form a carbocation. |
| Photochemical | Light (UV/Visible) | Direct photolysis or indirect sensitization via electron transfer. researchgate.net |
The efficiency of N-benzylpyridinium salt initiators is intrinsically linked to their molecular structure. The electronic and steric properties of substituents on the benzyl (B1604629) and pyridinium rings play a crucial role in determining their catalytic activity and thermal latency. researchgate.netvot.pl
Effect of Substituents on the Benzyl Group: Electron-releasing groups on the benzylic carbon can enhance the catalytic activity. For instance, α,α-dimethylbenzylpyridinium salts have demonstrated the ability to polymerize glycidyl (B131873) phenyl ether at lower temperatures compared to their unsubstituted counterparts, a phenomenon attributed to the steric effects of the α-methyl groups. vot.pl
Effect of Substituents on the Pyridine Ring: The nature of the substituent on the pyridine ring significantly influences the initiator's activity. Electron-withdrawing groups on the pyridine ring generally increase the catalytic activity. For example, in the polymerization of glycidyl phenyl ether, the activity of benzylpyridinium salts with substituents on the pyridine ring increased in the order: Me < H < Cl < CN. vot.pl
The following table summarizes the effect of substituents on the catalytic activity of N-benzylpyridinium salts in the polymerization of glycidyl phenyl ether (GPE): vot.pl
| Substituent Position | Substituent | Order of Catalytic Activity | Polymerization Temperature (°C) |
| 4-position of Benzyl Ring | H, Me, t-Bu, Cl, MeO | H < Me = t-Bu < Cl < MeO | > 120 |
| 4-position of Pyridine Ring | Me, H, Cl, CN | Me < H < Cl < CN | > 65 |
Role as Solvents and Reaction Media for Polysaccharide Modification
N-Benzylpyridinium chloride, as an ionic liquid, serves as a solvent and reaction medium for the chemical modification of polysaccharides like cellulose (B213188). cabidigitallibrary.orgresearchgate.net Its ability to dissolve cellulose allows for homogeneous reaction conditions, which offers better control over the modification process compared to heterogeneous methods. core.ac.uksci-hub.se
Historically, this compound, often mixed with other organic solvents like pyridine, was one of the first ionic liquids used for the homogeneous esterification of cellulose. cabidigitallibrary.orgsci-hub.ru These solvent systems facilitate the reaction of cellulose with various acylating agents, such as carboxylic acid anhydrides and chlorides, to produce cellulose esters. researchgate.netsci-hub.ru This method has been employed to synthesize a range of cellulose esters, including acetates, butyrates, benzoates, and phthalates. core.ac.uksci-hub.ru The use of this compound allows for reactions to proceed under milder conditions and can lead to a more uniform distribution of substituent groups along the cellulose backbone. core.ac.uk A 1934 patent described the dissolution of cellulose in molten this compound, highlighting its early recognition as a viable solvent for cellulose modification. google.comepo.orggoogle.com
A significant advantage of using this compound as a reaction medium is the ability to control the degree of substitution (DS) in the resulting polysaccharide derivatives. cabidigitallibrary.org The DS, which is the average number of substituted hydroxyl groups per anhydroglucose (B10753087) unit, is a critical parameter that determines the properties of the final product. nih.gov In homogeneous systems, the DS can be more precisely controlled by adjusting reaction parameters such as time, temperature, and reagent concentration. core.ac.uk For example, the acetylation of cellulose in N-ethylpyridinium chloride/pyridine, a related ionic liquid system, can be controlled to achieve a high DS in a relatively short time. researchgate.net This level of control is difficult to achieve in heterogeneous reactions where the accessibility of the hydroxyl groups is limited. core.ac.uk
Use as Intermediates in the Synthesis of Diverse Heterocyclic Compounds
This compound is a valuable intermediate in organic synthesis, particularly for the preparation of a variety of heterocyclic compounds. ontosight.ai The reactivity of the pyridinium ring and the benzyl group allows for a range of chemical transformations. The quaternization of pyridine with benzyl chloride is a direct method for its synthesis.
Derivatives of this compound are key components in the synthesis of compounds with potential biological activity. For instance, they serve as a structural motif in the design of acetylcholinesterase (AChE) inhibitors, which are relevant in the research of treatments for Alzheimer's disease. frontiersin.orgresearchgate.net The N-benzylpyridinium moiety can mimic the binding of the drug donepezil (B133215) to the active site of the enzyme. frontiersin.org By linking this moiety to other heterocyclic structures, such as coumarins or cinnamic acid derivatives, researchers have developed potent and selective AChE inhibitors. frontiersin.orgnih.gov The synthesis often involves reacting an appropriate heterocyclic amine with a substituted benzyl chloride to form the final N-benzylpyridinium salt. nih.gov
Precursor Development for Functional Ionic Liquids
This compound serves as a foundational precursor in the synthesis of functional ionic liquids (ILs). Its structure, featuring a positively charged pyridinium core and an adaptable benzyl group, allows for targeted chemical modifications. These modifications are instrumental in designing ILs with specific properties tailored for sophisticated applications, ranging from enhancing polymer solubility to improving catalytic processes and gas separation technologies.
The versatility of the N-benzylpyridinium scaffold stems from the ability to introduce various functional groups onto either the pyridinium ring or the benzyl moiety. This functionalization directly influences the resulting IL's physicochemical properties, such as melting point, viscosity, and solubility, as well as its performance in specific tasks.
Research Findings on Functionalized Ionic Liquids
Research has demonstrated the successful synthesis of several functionalized ILs using benzylpyridinium derivatives. For instance, to improve the dissolution of high-strength polymers like poly-p-phenyleneterephthalamide (PPTA), which relies on aromatic stacking interactions for its robustness, researchers have synthesized ILs containing aromatic moieties. rsc.orgrsc.org One such example is 2-ethyl-1-benzylpyridinium chloride, which was developed to see if aromatic interactions with the IL could enhance polymer solubility. rsc.orgrsc.org While promising, pyridinium ILs with chloride anions can have high melting points; for example, 2-ethyl-1-benzylpyridinium chloride has a melting point of 112 °C. rsc.org
In another application, benzyl-functionalized pyridinium ionic liquids have been synthesized for gas separation. acs.org By combining a benzyl-modified pyridinium cation with a bis(trifluoromethylsulfonyl)imide anion, researchers created ILs with enhanced CO2/N2 selectivities, with values ranging from 22.0 to 33.1. acs.org This demonstrates the potential of these tailored ILs in applications like capturing carbon dioxide from combustion products. acs.org
Furthermore, nitrile-functionalized pyridinium ionic liquids have been developed to improve catalyst retention in chemical reactions. nih.gov A series of ILs based on the N-butyronitrile pyridinium cation was prepared and evaluated in Suzuki and Stille coupling reactions. The presence of the coordinating nitrile group in the ionic liquid significantly reduced the leaching of the palladium catalyst compared to simple N-alkylpyridinium ionic liquids, allowing for superior recycling and reuse of the catalyst. nih.gov
The following tables summarize the properties and research findings related to functional ionic liquids derived from benzylpyridinium precursors.
Table 1: Properties of Functionalized Benzylpyridinium-Based Ionic Liquids
| Functionalized Ionic Liquid | Precursor Moiety | Intended Application | Key Property/Finding |
|---|---|---|---|
| 2-Ethyl-1-benzylpyridinium chloride | Benzylpyridinium | Polymer Dissolution | Contains an aromatic ring to promote solubility via stacking interactions; Melting point of 112 °C. rsc.orgrsc.org |
| Benzyl-functionalized pyridinium bis(trifluoromethylsulfonyl)imide | Benzylpyridinium | Gas Separation (CO2/N2) | Exhibited enhanced CO2/N2 selectivities ranging from 22.0 to 33.1. acs.org |
Table 2: Research Findings on Functionalized Ionic Liquids Derived from Benzylpyridinium Precursors
| Research Area | Functionalization Strategy | Resulting Ionic Liquid Example | Application Studied | Key Research Finding |
|---|---|---|---|---|
| Polymer Solvents | Introduction of additional aromatic groups | 2-Ethyl-1-benzylpyridinium chloride | Dissolution of PPTA oligomers | Investigated to enhance solubility through aromatic stacking interactions with the polymer. rsc.orgrsc.org |
| Gas Separation | Appending a benzyl group to the cation | Benzyl-functionalized pyridinium bis(trifluoromethylsulfonyl)imide | CO2/N2 Separation | The benzyl-modified ionic liquids showed improved CO2/N2 selectivity compared to unfunctionalized analogs. acs.org |
**synthetic and Structure Reactivity Studies of N Benzylpyridinium Chloride Derivatives**
Synthesis of Substituted N-Benzylpyridinium Derivatives
The synthesis of N-benzylpyridinium derivatives is fundamentally achieved through the quaternization of a pyridine (B92270) nitrogen atom with a benzyl (B1604629) halide, a classic Sₙ2 reaction known as the Menshutkin reaction. The versatility of this reaction allows for the introduction of a wide array of substituents on both the pyridine and benzyl rings, enabling the creation of a diverse library of compounds.
Impact of Substituents on Synthetic Pathways and Yields
Conversely, the reaction can be sensitive to the nature of the benzyl halide. While many derivatives are readily synthesized using substituted benzyl bromides or chlorides in solvents like acetonitrile (B52724) or dimethylformamide (DMF), certain starting materials can lead to alternative reaction pathways. nih.gov For example, the reaction of α,α-dimethylbenzyl chloride with pyridine does not yield the expected N-substituted pyridinium (B92312) salt; instead, it results in the formation of α-methyl styrene (B11656) and pyridinium chloride. vot.pl The yields of the final products are often high, with many reported syntheses achieving yields of over 85-90% after purification. nih.gov
Table 1: Effect of Substituents on Synthesis
| Reactant 1 (Pyridine Derivative) | Reactant 2 (Benzylating Agent) | Solvent | Conditions | Yield | Finding |
|---|---|---|---|---|---|
| (E)-4-(3,4-dimethoxystyryl)pyridine | Benzyl chloride | Acetonitrile (ACN) | 80°C, 1 hour | 92% | Electron-donating groups on the pyridine derivative enhance nucleophilicity and accelerate quaternization. |
| N-(pyridin-4-yl)cinnamamide | Substituted benzyl bromides | Diethyl ether | Cooling | High | General method for producing various substituted N-benzylpyridinium amides. nih.gov |
| Pyridine | α,α-Dimethylbenzyl chloride | - | - | 0% | Steric hindrance and substrate nature can lead to elimination reactions instead of substitution, preventing the formation of the desired product. vot.pl |
| 4-(aminomethyl) pyridine-edaravone intermediate | Substituted benzyl bromides | DMF | 40–50 °C, reflux | - | A general procedure for the N-benzylation step in a multi-step synthesis of hybrid molecules. nih.gov |
Multi-step Synthetic Strategies for Complex Hybrid Molecules
The N-benzylpyridinium moiety is a key component in many complex hybrid molecules designed for specific biological activities. The synthesis of these molecules often involves multi-step strategies where the N-benzylation is a crucial final step.
One common strategy involves first constructing a larger molecular scaffold containing a pyridine ring, which is then N-benzylated. For example, the synthesis of edaravone-N-benzylpyridinium hybrids begins by forming an amide bond between an edaravone-carboxylic acid derivative and 4-(aminomethyl)pyridine. nih.gov This intermediate is subsequently N-benzylated using a variety of substituted benzyl bromides to produce the final hybrid compounds. nih.gov A similar approach is used for creating cinnamic acid derivatives, where cinnamic acid is first coupled with 4-aminopyridine (B3432731) to form an amide, followed by N-benzylation. nih.govtandfonline.com
Another multi-step approach involves building the benzyl portion first. The synthesis of certain N-benzyl pyridinium styryl derivatives starts with aryl aldehydes, which are reduced to benzyl alcohols. acs.org These alcohols are then converted to benzyl bromides, which are used to create a Wittig salt. acs.org Finally, a Wittig reaction with pyridine-4-carboxaldehyde yields the complex styryl pyridine structure, which can then be N-benzylated. acs.org Similarly, the synthesis of 4-hydroxycoumarin (B602359) derivatives linked to an N-benzylpyridinium moiety involves a two-step process: a nucleophilic substitution reaction between 4-hydroxycoumarin and a pyridyl chloride derivative, followed by reaction of the intermediate with a substituted benzyl chloride. ut.ac.ir
Structure-Reactivity Relationships (SRR) in Derivatives
The chemical reactivity and biological activity of N-benzylpyridinium derivatives are highly dependent on their molecular structure. The relationship between the structure and the observed activity (Structure-Activity Relationship, SAR) is a critical area of study, particularly for the design of new compounds. frontiersin.org
Influence of Electronic and Steric Properties of Substituents on Chemical Reactivity
The electronic and steric properties of substituents on the benzyl and pyridine rings profoundly affect the reactivity of the molecule. frontiersin.org These properties can influence everything from catalytic activity in polymerization reactions to inhibitory potency against enzymes like acetylcholinesterase (AChE). frontiersin.orgresearchgate.net
Electronic Effects: The presence and position of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the benzyl ring are critical. frontiersin.org
In AChE Inhibition: For many hybrid compounds, EWGs like halogens (F, Cl, Br) or nitro groups (NO₂) on the benzyl ring enhance inhibitory activity. For instance, in one series of coumarin (B35378) hybrids, a more electron-withdrawing substituent at the 3-position of the benzyl moiety led to higher activity. frontiersin.org In another series of chroman-4-one derivatives, a nitro group (EWG) was more favorable for activity than a methyl group (EDG). frontiersin.org The position also matters; a chlorine atom at the ortho-position of the benzyl ring can result in significantly higher potency compared to a meta or para substitution. acs.org
In Catalysis: The initiating activity of N-benzylpyridinium salts in cationic polymerization can be controlled by varying the electronic properties of their substituents. researchgate.net
Steric Effects: The size and position of substituents can also play a major role.
In AChE Inhibition: The size of the substituent at the 2- and 4-positions of the benzyl ring has been shown to be important for activity. frontiersin.org The introduction of two substituents on the benzyl moiety can sometimes drastically reduce activity, suggesting that excessive bulk is detrimental. frontiersin.org
In Nucleophilic Displacement: Steric hindrance near the benzylic carbon or within the pyridine ring can influence the rates and mechanisms of nucleophilic displacement reactions where the pyridine acts as a leaving group. acs.org
Table 2: Influence of Benzyl Ring Substituents on Acetylcholinesterase (AChE) Inhibitory Activity
| Parent Scaffold | Substituent on Benzyl Ring | Position of Substituent | AChE IC₅₀ | Observation |
|---|---|---|---|---|
| Coumarin Hybrid | -NO₂ | 3 | 0.47 nM | Strong electron-withdrawing group enhances potency. frontiersin.org |
| Coumarin Hybrid | -Br | 3 | 76 nM | Less electron-withdrawing than NO₂, resulting in lower potency. frontiersin.org |
| Coumarin Hybrid | -Cl | 3 | 86 nM | Halogen substitution shows significant activity. frontiersin.org |
| Chroman-4-one Hybrid | -NO₂ | 4 | 2.713 µM | An electron-withdrawing group is more favorable for activity. frontiersin.org |
| Chroman-4-one Hybrid | -CH₃ | 4 | 7.240 µM | An electron-donating group is less favorable for activity. frontiersin.org |
| Aporphine (B1220529) Conjugate | -Cl | 2 (ortho) | 0.18 µM | Ortho-chloro substitution provides the highest potency in the series. acs.org |
| Aporphine Conjugate | -Cl | 3 (meta) | >1.8 µM (10-fold lower) | Meta-chloro substitution significantly reduces potency. acs.org |
| Aporphine Conjugate | -Cl | 4 (para) | Poor | Para-chloro substitution leads to poor activity. acs.org |
Effect of Counterions on Derivative Stability and Reactivity
The counterion (the "chloride" in N-benzylpyridinium chloride) is not merely a spectator ion; it can significantly influence the stability and reactivity of the salt. The choice of anion can affect physical properties like melting point and solubility, as well as chemical behavior. mdpi.com
Studies comparing different counterions have revealed clear effects. For instance, in the synthesis of 1,4-dihydropyridines, halide counterions like bromide (Br⁻) and chloride (Cl⁻) proved to be beneficial for both reactivity and enantioselectivity when compared to non-coordinating counterions such as tetrafluoroborate (B81430) (BF₄⁻) or hexafluorophosphate (B91526) (PF₆⁻). nih.gov The superior performance with chloride was attributed to its ability to bind to the catalyst and reactants, creating a more ordered transition state. nih.gov
The counterion also affects physical stability. A comparison of N-benzylpyridinium salts with bromide and hexafluorophosphate anions showed differences in their liquid crystalline phases, indicating the counterion's size and nature impact intermolecular organization and phase stability. mdpi.com Furthermore, different counterions can alter spectroscopic properties due to varying degrees of ion pairing in solution. While bromide salts might accelerate certain Sₙ2 reactions due to higher nucleophilicity, chloride salts can offer better thermal stability.
Design and Evaluation of Hybrid Compounds Incorporating the N-Benzylpyridinium Moiety
The N-benzylpyridinium moiety is a highly valuable scaffold in medicinal chemistry, particularly in the design of inhibitors for enzymes like acetylcholinesterase (AChE). nih.gov A common and effective strategy is the creation of hybrid molecules, where the N-benzylpyridinium unit is linked to another pharmacologically active molecule. nih.govut.ac.ir This approach aims to create dual-binding site inhibitors that can interact with multiple regions of the target enzyme, such as the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. tandfonline.comresearchgate.netnih.gov
A wide variety of hybrid compounds have been designed and evaluated:
Coumarin Hybrids: Derivatives linking N-benzylpyridinium to coumarin or 4-hydroxycoumarin scaffolds have been synthesized and shown to be potent AChE inhibitors. ut.ac.irfrontiersin.org
Edaravone (B1671096) Hybrids: A series of multi-target edaravone derivatives bearing the N-benzylpyridinium moiety were designed as multifunctional agents. nih.govresearchgate.netnih.gov These hybrids exhibited significant AChE inhibitory activity and antioxidant capacity. nih.gov
Cinnamic Acid Hybrids: Fusing the N-benzylpyridinium moiety with various substituted cinnamic acids has yielded potent and selective cholinesterase inhibitors. nih.govtandfonline.com
Isochromanone and Isoindoline-1,3-dione Hybrids: These scaffolds have been successfully combined with the N-benzylpyridinium core to produce powerful AChE inhibitors, with some compounds showing activity in the nanomolar range. frontiersin.orgnih.govnottingham.ac.ukresearchgate.net
Aporphine and Curcumin (B1669340) Conjugates: Natural products like aporphine and curcumin have been conjugated with the N-benzylpyridinium moiety. acs.orgnih.gov This strategy enhanced the AChE inhibitory activity of the parent natural product, with substitutions on the benzyl group further modulating the potency. acs.org
The evaluation of these hybrid compounds typically involves in vitro assays to determine their inhibitory concentration (IC₅₀) against target enzymes. These studies consistently show that the N-benzylpyridinium moiety is a critical component for high-potency inhibition. tandfonline.com
Table 3: Examples of Evaluated Hybrid Compounds
| Hybrid Scaffold | Linker/Strategy | Target | Key Finding/Potency |
|---|---|---|---|
| Edaravone | Amide linkage | AChE | Selected compounds showed significant AChE inhibition (IC₅₀: 1.2–4.6 µM) and high selectivity. nih.govnih.gov |
| Cinnamic Acid | Amide linkage | AChE/BuChE | Compound 5l showed potent AChE inhibition (IC₅₀ = 12.1 nM) and high selectivity. tandfonline.comfrontiersin.org |
| 4-Isochromanone | - | AChE | Compound 1q possessed extremely strong anti-AChE activity with an IC₅₀ value of 0.15 nM. nih.govnottingham.ac.uk |
| Curcumin | - | AChE | A curcumin-pyridinium hybrid (7f) was a highly potent inhibitor with an IC₅₀ of 7.5 nM. nih.gov |
| Aporphine | Amide linkage | AChE | A 2-chlorobenzylpyridinium conjugate was the most potent inhibitor in its series (IC₅₀ = 0.06 µM). acs.org |
| Coumarin | Ether linkage | AChE/BuChE | Compound 5l was the most potent, with IC₅₀ values of 0.247 µM (AChE) and 1.68 µM (BuChE). ut.ac.ir |
Table of Compounds
| Compound Name |
|---|
| This compound |
| N-benzylpyridinium bromide |
| N-benzylpyridinium tetrafluoroborate |
| N-benzylpyridinium hexafluorophosphate |
| (E)-4-(3,4-dimethoxystyryl)pyridine |
| α-methyl styrene |
| Pyridinium chloride |
| 4-(aminomethyl)pyridine |
| Edaravone |
| Edaravone-carboxylic acid |
| Benzyl bromide |
| (E)-4-styrylpyridines |
| Aryl aldehydes |
| Benzyl alcohols |
| Pyridine-4-carboxaldehyde |
| 4-hydroxycoumarin |
| Pyridyl chloride |
| 4-aminopyridine |
| Cinnamic acid |
| N-(pyridin-4-yl)cinnamamide |
| 4-isochromanone |
| Isoindoline-1,3-dione |
| Aporphine |
| Curcumin |
| Acetylcholinesterase (AChE) |
| Butyrylcholinesterase (BuChE) |
| Acetonitrile |
| Dimethylformamide (DMF) |
Integration with Diverse Chemical Scaffolds for Multifunctional Properties
The this compound moiety is a versatile structural component that has been integrated into a wide array of chemical scaffolds. This strategy aims to create hybrid molecules that possess multifunctional properties, often by combining the known activity of the N-benzylpyridinium unit with the distinct biological or chemical characteristics of another molecular framework. This approach is particularly prominent in the design of therapeutic agents, where a single molecule is engineered to interact with multiple biological targets.
A primary area of application for these hybrid molecules is in the development of treatments for neurodegenerative disorders like Alzheimer's disease. nih.gov Researchers have focused on designing dual-binding inhibitors of cholinesterases, enzymes critical in the breakdown of the neurotransmitter acetylcholine. In this model, the N-benzylpyridinium group is typically designed to interact with the catalytic active site (CAS) of acetylcholinesterase (AChE), while the attached scaffold is chosen to bind to the peripheral anionic site (PAS) of the enzyme. frontiersin.orgresearchgate.netut.ac.ir This dual-binding approach can lead to more potent and selective inhibition.
Several key scaffolds have been successfully conjugated with the N-benzylpyridinium moiety to achieve these multifunctional properties:
Coumarin and Chromanone Derivatives: Coumarin-based N-benzylpyridinium derivatives have been synthesized and evaluated for their acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitory activities. frontiersin.orgut.ac.ir The coumarin scaffold itself may contribute to inhibiting amyloid-beta aggregation, another hallmark of Alzheimer's disease, thus creating a dual-action agent. ut.ac.ir Similarly, chroman-4-one and 2,4-dioxochroman scaffolds have been linked to N-benzylpyridinium to create potent AChE inhibitors. frontiersin.org
Cinnamic Acid Hybrids: By fusing N-benzylpyridinium with substituted cinnamic acids, researchers have developed novel compounds with a triad (B1167595) of functions. These molecules have demonstrated the ability to inhibit cholinesterases, prevent the self-induced aggregation of amyloid-β peptides, and chelate metal ions, all of which are pathological factors in Alzheimer's disease. nih.gov
Phthalimide (B116566) and Succinimide (B58015) Scaffolds: The phthalimide scaffold has been selected as a PAS-binding element and connected to the N-benzylpyridinium moiety. The resulting molecules act as dual-binding cholinesterase inhibitors. To confirm the importance of the aromatic phthalimide portion, analogous succinimide derivatives were also prepared and showed significantly lower activity, highlighting the critical role of the integrated scaffold.
Natural Product Conjugates: The N-benzylpyridinium unit has been attached to natural product scaffolds like curcumin and aporphine. nih.govacs.org Curcumin-based derivatives exhibit both potent AChE inhibition and significant antioxidant activity, attributed to the vanillin-like moieties within the curcumin structure. nih.govnih.gov Aporphine-benzylpyridinium conjugates were designed to enhance AChE inhibition through a dual-binding-site mechanism. acs.org
Naphthalene (B1677914) Styryls: To develop dual inhibitors of both AChE and BChE, methoxy-naphthyl groups have been linked to N-benzyl pyridinium styryls. acs.org Docking studies suggest the pyridinium styryl portion interacts with both the PAS and CAS of AChE. Replacing a phenyl ring in the parent structure with a naphthalene ring was found to significantly improve the inhibitory potential against BChE. acs.org
The following table summarizes the integration of this compound with various chemical scaffolds to achieve multifunctional properties.
Rational Molecular Modifications for Enhanced Performance
The performance of this compound derivatives is highly dependent on their specific molecular structure. Researchers have conducted extensive structure-activity relationship (SAR) studies to understand how targeted modifications affect biological activity, leading to the rational design of more potent and selective compounds. These modifications typically involve altering substituents on the benzyl ring, changing the point of attachment on the pyridinium ring, or modifying the linker that connects to an auxiliary scaffold.
Substitutions on the Benzyl Ring: The nature and position of substituents on the N-benzyl group are critical determinants of activity.
Halogen Substituents: The introduction of halogens (F, Cl, Br) has a profound and position-dependent effect. In a series of phthalimide-based inhibitors, a fluorine or bromine atom at the 2-position (ortho) of the benzyl ring enhanced cholinesterase inhibition. For aporphine-benzylpyridinium conjugates, a chlorine substituent at the ortho-position resulted in the most potent racemic compound (IC₅₀ = 0.18 µM), whereas moving the chlorine to the meta-position decreased potency tenfold, and a para-chloro substituent led to poor activity. acs.org Similarly, for coumarin derivatives, di-chloro substitutions such as 2,4-dichloro and 3,4-dichloro on the benzyl group increased anti-AChE activity. frontiersin.org
Electronic Effects: The electronic properties of the substituents play a significant role. For cinnamic acid hybrids, introducing electron-donating methoxy (B1213986) groups at positions 3 and 4 of the N-benzylpyridinium moiety was found to increase the inhibitory activity against cholinesterases. nih.gov Conversely, in some indolinone derivatives, placing a strong electron-withdrawing nitro group at the 4-position of the benzyl ring reduced the AChE inhibitory activity. frontiersin.org
Steric Effects: The size of the substituent can also be a deciding factor. In studies of curcumin-based derivatives, compounds with smaller substituents like hydrogen or fluorine on the benzyl ring (e.g., compounds 7f and 7g) showed the highest potency against AChE, with IC₅₀ values in the nanomolar range. nih.gov Larger substituents like nitro or bromo resulted in less potent compounds. nih.gov
Modifications of the Pyridinium Linkage: The point of connectivity to the pyridinium ring itself has been shown to be a key variable. In the development of 4-hydroxycoumarin derivatives, it was found that linking the coumarin scaffold via the 3-position of the pyridine ring (creating 3-pyridinium derivatives) resulted in more effective AChE inhibitors compared to linking through the 4-position. ut.ac.irut.ac.ir
The following table details specific molecular modifications made to this compound derivatives and their observed impact on performance.
**methodological Advancements in Analytical Characterization for N Benzylpyridinium Chloride Research**
Chromatographic Techniques for Reaction Monitoring and Purity Assessment
Chromatography is an indispensable tool in the study of N-Benzylpyridinium chloride, offering powerful methods for both the qualitative monitoring of its synthesis and the quantitative assessment of its purity.
Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective technique for monitoring the progress of the synthesis of this compound, which is commonly prepared through the quaternization of pyridine (B92270) with benzyl (B1604629) chloride. This method allows chemists to qualitatively track the consumption of reactants and the formation of the product over time. ualberta.ca
To monitor the reaction, small aliquots of the reaction mixture are spotted onto a TLC plate at different time intervals. Alongside the reaction mixture, spots of the starting materials (pyridine and benzyl chloride) and, if available, a pure sample of this compound are applied as standards. ualberta.ca The plate is then developed in an appropriate solvent system (eluent). The progress of the reaction is visualized, often under UV light, by observing the disappearance of the reactant spots and the concurrent appearance and intensification of the product spot. ualberta.caresearchgate.net The reaction is considered complete when the spots corresponding to the starting materials are no longer detectable in the reaction mixture lane. ualberta.ca
Table 1: Illustrative TLC Monitoring of this compound Synthesis
| Component | Typical Retention Factor (Rf) | Observation During Reaction |
| Benzyl Chloride | High | Spot diminishes and disappears over time. |
| Pyridine | Medium to High | Spot diminishes and disappears over time. |
| This compound | Low (due to ionic nature) | Spot appears and intensifies over time. |
| Note: Rf values are dependent on the specific TLC plate and eluent system used. The ionic nature of the product typically results in a lower Rf value compared to the less polar reactants. |
High-Performance Liquid Chromatography (HPLC) is a premier technique for the quantitative analysis and purity determination of this compound. scribd.com Reversed-phase HPLC (RP-HPLC) is commonly employed, where the separation is based on the compound's polarity. google.com This method provides high resolution and sensitivity, making it ideal for detecting and quantifying the main compound as well as any impurities.
In a typical HPLC analysis, a solution of the this compound sample is injected into the system. The components are separated on a stationary phase, such as a C18 column, by a mobile phase, which is often a gradient mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724). nih.gov Detection is frequently accomplished using a UV detector, as the pyridinium (B92312) and benzyl rings are chromophores. The concentration of this compound is determined by comparing the peak area from the sample chromatogram to a calibration curve generated from standards of known concentration. scribd.com This technique is crucial for final product quality control, ensuring the compound meets the required purity specifications for its intended application.
Table 2: Typical Parameters for HPLC Analysis
| Parameter | Specification | Purpose |
| Column | C18, Reversed-Phase | Separates compounds based on hydrophobicity. |
| Mobile Phase | Gradient of Acetonitrile and aqueous buffer (e.g., ammonium (B1175870) formate) | Elutes compounds from the column at different times for separation. nih.gov |
| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the separation. |
| Detection | UV Spectrophotometry (e.g., at 254 nm) | Quantifies the compound based on its UV absorbance. |
| Temperature | Ambient or controlled (e.g., 25-30 °C) | Ensures reproducible retention times. |
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a cornerstone technique used to confirm the empirical formula of a synthesized compound and verify its stoichiometric purity. For this compound (C₁₂H₁₂ClN), this method precisely measures the percentage by mass of carbon (C), hydrogen (H), and nitrogen (N).
The experimentally determined mass percentages of these elements are compared against the theoretically calculated values derived from the molecular formula. A close correlation between the experimental and theoretical values provides strong evidence for the structural integrity and purity of the compound, confirming that the correct ratio of elements is present.
Table 3: Theoretical Elemental Composition of this compound (C₁₂H₁₂ClN)
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage by Mass (%) |
| Carbon | C | 12.011 | 12 | 144.132 | 70.09% |
| Hydrogen | H | 1.008 | 12 | 12.096 | 5.88% |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 17.24% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 6.81% |
| Total | 205.688 | 100.00% | |||
| Note: Molecular Weight computed as 205.68 g/mol . nih.gov |
Ion Chromatography and Potentiometric Titration for Anion Content Determination
Accurately determining the chloride (Cl⁻) anion content is critical for the complete characterization of this compound. Ion chromatography and potentiometric titration are two robust and widely used methods for this purpose.
Ion Chromatography (IC) is a powerful separation technique for the quantitative analysis of ions. thermoscientific.com In this method, an aqueous solution of the this compound sample is injected into the chromatograph. The sample passes through an anion-exchange column, which separates the chloride ions from the N-benzylpyridinium cation and any other anions present. epa.gov The concentration of the eluted chloride ions is measured by a conductivity detector, allowing for precise quantification against known standards. thermoscientific.comepa.gov
Potentiometric Titration is a classic and highly accurate method for determining chloride ion concentration. metrohm.com The analysis involves dissolving a weighed sample of this compound in a suitable solvent and titrating it with a standardized solution of silver nitrate (B79036) (AgNO₃). A silver electrode is used to monitor the change in potential of the solution as the titrant is added. The chloride ions react with silver ions to form insoluble silver chloride (AgCl). The endpoint of the titration, which corresponds to the complete precipitation of chloride ions, is identified by a sharp change in the measured potential. metrohm.com
Table 4: Comparison of Anion Determination Methods
| Method | Principle | Key Reagents & Equipment | Advantages |
| Ion Chromatography | Separation of ions on an ion-exchange column followed by conductivity detection. epa.gov | Anion-exchange column, eluent (e.g., carbonate/bicarbonate), conductivity detector. epa.gov | High sensitivity, ability to detect multiple different anions in a single run. thermoscientific.com |
| Potentiometric Titration | Precipitation of Cl⁻ with Ag⁺ ions, with the endpoint detected by a potential change. metrohm.com | Silver nitrate (AgNO₃) titrant, silver indicator electrode, automatic titrator. metrohm.com | High accuracy and precision, established standard method. metrohm.com |
Q & A
Q. What are the standard synthetic routes for preparing N-Benzylpyridinium chloride, and how can reaction efficiency be optimized?
this compound is typically synthesized via quaternization of pyridine with benzyl chloride. A common method involves refluxing pyridine and benzyl chloride in a polar aprotic solvent (e.g., acetonitrile) under anhydrous conditions for 12–24 hours . To optimize yield, stoichiometric excess of benzyl chloride (1.2–1.5 equivalents) and controlled temperature (60–80°C) are recommended. Post-synthesis, purification via recrystallization from chloroform/petroleum ether mixtures enhances purity (>95%) . Monitoring reaction progress using thin-layer chromatography (TLC) or NMR to track pyridine consumption is advised.
Q. How should researchers characterize this compound to confirm structural integrity and purity?
Structural confirmation requires multi-technique analysis:
- NMR Spectroscopy : Key signals include a singlet for benzylic protons (δ 5.60–6.28) and aromatic protons (δ 7.25–9.75). Solvent choice (e.g., D₂O vs. β-butyl alcohol) significantly shifts pyridinium ring protons, necessitating solvent-specific reference data .
- Elemental Analysis : Verify Cl⁻ content via potentiometric titration or ion chromatography .
- Melting Point : Pure this compound melts at 245°C (chloride salt) . Deviations >2°C indicate impurities.
Q. What are the primary applications of this compound in catalysis and organic synthesis?
The compound serves as a phase-transfer catalyst in nucleophilic substitutions and as an ionic liquid precursor. For example, in tandem Barbier–Prins cyclization, BMIM[BF₄] (a related ionic liquid) enhances reaction efficiency (78% yield) by stabilizing intermediates . Its cationic nature also facilitates solubility in polar media, enabling use in aqueous-organic biphasic systems .
Advanced Research Questions
Q. How do solvent polarity and counterion selection influence the spectroscopic properties and reactivity of N-Benzylpyridinium salts?
Solvent polarity alters NMR chemical shifts due to differential solvation. For instance, in β-butyl alcohol vs. D₂O, pyridinium ring protons (C-2/C-6) shift from δ 8.75 to 9.75, reflecting reduced hydrogen bonding in alcoholic solvents . Counterions (e.g., Cl⁻ vs. Br⁻) also affect melting points (216°C for bromide vs. 245°C for chloride) and hygroscopicity, impacting storage conditions . Reactivity studies show bromide salts accelerate SN2 reactions due to higher nucleophilicity, but chloride salts offer better thermal stability .
Q. What methodologies resolve contradictions in spectroscopic data for N-Benzylpyridinium derivatives across studies?
Discrepancies in NMR or FTIR data often arise from solvent effects, hydration states, or crystallographic packing. To address this:
- Standardize Solvents : Report spectra in deuterated solvents (e.g., CDCl₃ or D₂O) with controlled pH.
- X-ray Crystallography : Resolve ambiguities via single-crystal analysis, as done for N-phenylpyridinium derivatives to confirm intermolecular interactions .
- Dynamic NMR : Use variable-temperature studies to detect conformational exchange broadening .
Q. What mechanisms underlie the antibacterial activity of N-Benzylpyridinium derivatives, and how can structure-activity relationships (SAR) guide optimization?
Antibacterial action stems from membrane disruption via cationic interactions with phospholipid headgroups. SAR studies on N-phenylpyridinium analogs show enhanced activity with electron-withdrawing substituents (e.g., -NO₂ at the para position), which increase positive charge density . Minimum inhibitory concentration (MIC) assays against Staphylococcus aureus and E. coli (0.5–2 µg/mL) paired with molecular docking simulations (e.g., PDB: 1JIJ) can identify key binding residues for rational design .
Methodological Tables
Q. Table 1: Comparative Reactivity of N-Benzylpyridinium Salts in Ionic Liquids
| Reaction Type | Solvent | Yield (%) | Key Observation | Reference |
|---|---|---|---|---|
| Barbier–Prins Cyclization | BMIM[BF₄] | 78 | Enhanced intermediate stabilization | |
| SN2 Alkylation | Acetonitrile | 65 | Bromide salt accelerates reaction |
Q. Table 2: NMR Chemical Shifts of this compound in Different Solvents
| Proton Type | D₂O (δ) | β-Butyl Alcohol (δ) | Shift Magnitude |
|---|---|---|---|
| Benzylic H | 5.60 | 6.28 | Δ +0.68 |
| Pyridinium C-2/C-6 H | 8.75 | 9.75 | Δ +1.00 |
| Aromatic H | 7.25 | 7.2–7.5 | Δ +0.25 |
| Data sourced from . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
